2,2-Dimethyl-1,3-cyclopentanedione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,2-dimethylcyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZVJNSRQRUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192100 | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-58-7 | |
| Record name | 2,2-Dimethyl-1,3-cyclopentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,2-Dimethyl-1,3-cyclopentanedione: An In-depth Technical Guide
This technical guide provides a detailed overview of the primary synthesis methods for 2,2-dimethyl-1,3-cyclopentanedione, a valuable intermediate in the development of various organic compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.
Core Synthesis Methodologies
The synthesis of this compound is predominantly achieved through two effective routes: the methylation of 2-methyl-1,3-cyclopentanedione (B45155) and the reaction of a ketal with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658). Both methods offer distinct advantages and are detailed below.
Method 1: Alkylation of 2-Methyl-1,3-cyclopentanedione
This widely utilized method involves the direct methylation of 2-methyl-1,3-cyclopentanedione using an alkylating agent such as iodomethane (B122720) in the presence of a base. This approach is efficient and yields the desired product in high purity.
Experimental Protocol:
A detailed experimental protocol for this method has been reported, demonstrating a high yield of this compound.[1]
-
Materials:
-
2-Methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol)
-
Iodomethane (6.0 mL, 96.4 mmol)
-
Potassium hydroxide (B78521) (KOH) (5.097 g, 90.8 mmol)
-
Dioxane (75 mL)
-
Water (25 mL)
-
10% Hydrochloric acid (HCl) (50 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution (150 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
A solution of 2-methyl-1,3-cyclopentanedione and iodomethane is prepared.
-
A solution of KOH in a water/dioxane mixture is added to the initial mixture.
-
The reaction mixture is heated to reflux for 5 hours.
-
To drive the reaction to completion, additional portions of KOH and iodomethane in a water/dioxane solution are added, and the mixture is refluxed for another 3 hours, followed by stirring overnight at room temperature.
-
A final addition of KOH and iodomethane solution is made, and the mixture is refluxed for 4 hours.
-
After cooling, the reaction mixture is extracted with ether.
-
The combined ether extracts are evaporated, and the residue is treated with 10% HCl and heated to boiling.
-
After cooling, the mixture is neutralized with a saturated NaHCO₃ solution and extracted with dichloromethane.
-
The combined dichloromethane extracts are dried over MgSO₄, filtered, and evaporated to yield the crude product.
-
-
Yield: The reported yield for this method is 93% of this compound as a brown oily product, which can be used in subsequent reactions without further purification.[1]
Method 2: Geminal Acylation of a Ketal
This method provides an alternative route to 2,2-disubstituted 1,3-cyclopentanediones through the reaction of a ketal with 1,2-bis(trimethylsilyloxy)cyclobutene in the presence of a Lewis acid catalyst.[2][3]
Experimental Protocol:
The general procedure involves the addition of 1,2-bis(trimethylsilyloxy)cyclobutene to a solution of the ketal and a Lewis acid in a suitable solvent at low temperature.
-
Materials:
-
2,2,5,5-Tetramethyl-1,3-dioxane (B15496140) (ketal precursor)
-
1,2-Bis(trimethylsilyloxy)cyclobutene
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
-
General Procedure:
-
A solution of the ketal and freshly distilled boron trifluoride etherate (10-15 equivalents) in dichloromethane is cooled to -78°C.
-
A solution of 1,2-bis(trimethylsilyloxy)cyclobutene (2-3 equivalents) in dichloromethane is added dropwise over 5-10 minutes.
-
The reaction mixture is stirred for approximately 12 hours, during which it is allowed to warm to room temperature.
-
An aqueous work-up is performed.
-
The final product is purified by flash column chromatography.
-
-
Yield: The synthesis of this compound from 2,2,5,5-tetramethyl-1,3-dioxane using this method resulted in a 68% yield.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the described synthesis methods of this compound.
| Method | Starting Material(s) | Key Reagents/Catalysts | Reported Yield (%) | Reference |
| Alkylation | 2-Methyl-1,3-cyclopentanedione, Iodomethane | KOH | 93 | [1] |
| Geminal Acylation | 2,2,5,5-Tetramethyl-1,3-dioxane, 1,2-Bis(trimethylsilyloxy)cyclobutene | BF₃·Et₂O | 68 | [2] |
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical transformations involved in the primary synthesis routes for this compound.
Caption: Alkylation of 2-methyl-1,3-cyclopentanedione to yield the dimethylated product.
Caption: Synthesis via geminal acylation of a ketal followed by rearrangement.
Precursor Synthesis: 2-Methyl-1,3-cyclopentanedione
For completeness, it is pertinent to mention the synthesis of the precursor, 2-methyl-1,3-cyclopentanedione, which is a key starting material for the alkylation method. Several methods for its preparation have been documented, including the base-promoted cyclization of ethyl 4-oxohexanoate and the condensation of succinic acid with propionyl chloride in the presence of aluminum chloride.[4] These methods provide an experimentally straightforward route to obtaining large quantities of this crucial intermediate from inexpensive starting materials.[5]
References
2,2-Dimethyl-1,3-cyclopentanedione CAS number 3883-58-7
An In-depth Technical Guide to 2,2-Dimethyl-1,3-cyclopentanedione (CAS 3883-58-7)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of this compound (CAS 3883-58-7), a cyclic β-dicarbonyl compound. It serves as a crucial intermediate in synthetic organic chemistry, offering a valuable scaffold for constructing more complex molecular architectures.[1] This guide details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, summarizes available spectroscopic data, and discusses its applications. While direct biological signaling pathways for this specific molecule are not extensively documented, the broader class of 1,3-cyclopentanedione (B128120) derivatives shows significant potential in medicinal chemistry, acting as versatile scaffolds for biologically active molecules.[2]
Chemical and Physical Properties
This compound is a diketone with a five-membered ring structure. Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 3883-58-7 | [1][3][4][5] |
| IUPAC Name | 2,2-dimethylcyclopentane-1,3-dione | [6][7] |
| Molecular Formula | C₇H₁₀O₂ | [1][4][6] |
| SMILES | CC1(C(=O)CCC1=O)C | [1] |
| InChI | InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 | [1][4][7] |
| InChIKey | VXVZVJNSRQRUTI-UHFFFAOYSA-N | [1][4][7] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 126.15 g/mol | [4][6] |
| Exact Mass | 126.06808 g/mol | [4][6] |
| Topological Polar Surface Area | 34.1 Ų | [1][6] |
| Physical Form | Solid | [7] |
| Storage Temperature | Inert atmosphere, room temperature | [7] |
Synthesis and Experimental Protocols
The primary application of this compound is as a building block in organic synthesis.[1] Its preparation is well-documented, typically involving the methylation of a precursor.
Experimental Protocol: Synthesis from 2-Methyl-1,3-cyclopentanedione (B45155)
This protocol is adapted from the literature procedure reported by Agosta, W.C., and Smith, A.B. (1970).[3]
Objective: To synthesize this compound via exhaustive methylation of 2-methyl-1,3-cyclopentanedione.
Reagents and Materials:
-
2-Methyl-1,3-cyclopentanedione (89.4 mmol)
-
Iodomethane (B122720) (Initial: 96.4 mmol; subsequent additions as noted)
-
Potassium Hydroxide (KOH) (Initial: 90.8 mmol; subsequent additions as noted)
-
Dioxane
-
Water
-
10% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Magnesium Sulfate (MgSO₄)
-
Standard reflux and extraction glassware
Procedure:
-
A solution of 2-methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol) and iodomethane (6.0 mL, 96.4 mmol) is prepared.[3]
-
This mixture is combined with a solution of KOH (5.097 g, 90.8 mmol) in a water (25 mL)/dioxane (75 mL) solvent mixture.[3]
-
The reaction mixture is heated to reflux for 5 hours.[3]
-
Following the initial reflux, a solution of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL)/dioxane (15 mL) is added, and the mixture is refluxed for an additional 3 hours.[3]
-
The reaction is then stirred overnight at room temperature.[3]
-
A final addition of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL)/dioxane (15 mL) is made, and the mixture is heated to reflux for 4 hours to ensure the reaction goes to completion.[3]
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether (1 x 100 mL, then 3 x 75 mL).[3]
-
The combined ether extracts are evaporated to yield a residue.[3]
-
This residue is mixed with 10% HCl (50 mL) and heated to boiling in an oil bath at 120°C for approximately 15 minutes.[3][8]
-
After cooling again to room temperature, the acidic solution is carefully neutralized with a saturated NaHCO₃ solution (150 mL).[3][8]
-
The neutralized aqueous layer is extracted with dichloromethane (4 x 75 mL).[3][8]
-
The combined dichloromethane solutions are dried over MgSO₄, filtered, and the solvent is evaporated to yield the final product.[3][8]
Yield: This procedure affords 2,2-dimethylcyclopentane-1,3-dione as a brown oil with a high yield (approx. 93%). The product can often be used in subsequent reactions without further purification.[3][8]
Visualization of Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structure of this compound can be confirmed using standard spectroscopic techniques. Data is publicly available through various databases.
Table 3: Summary of Available Spectroscopic Data
| Technique | Nucleus / Method | Solvent | Source Database |
| NMR Spectroscopy | ¹H NMR | CDCl₃ | SpectraBase[9] |
| NMR Spectroscopy | ¹³C NMR | - | PubChem[6] |
| Mass Spectrometry | GC-MS (Electron Ionization) | - | SpectraBase, NIST WebBook[4][10] |
| Infrared Spectroscopy | FTIR | - | SpectraBase[4] |
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent methyl groups and the two equivalent methylene (B1212753) groups of the cyclopentane (B165970) ring.[9]
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[4][10]
Applications and Biological Relevance
The primary documented role of this compound is as a versatile intermediate in organic synthesis.[1] Its diketone functionality allows for specific enolate chemistry, making it a valuable precursor for generating more complex molecules for potential use in pharmaceuticals and agrochemicals.[1]
While no specific signaling pathways or direct drug development applications have been elucidated for this compound itself, the broader class of 1,3-cyclopentanedione derivatives is of significant interest to medicinal chemists.[2] These scaffolds have been explored for a range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory activities.[2] Furthermore, they have been utilized as chemical probes to investigate protein S-sulfenylation, a critical post-translational modification involved in cellular signaling.[2] The potential for this compound to serve as a starting point for the synthesis of such biologically active derivatives makes it a compound of interest for drug discovery professionals.
Safety Information
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
Table 4: Hazard and Precautionary Statements
| Category | Code | Statement |
| Signal Word | - | Warning |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Ambeed, ChemicalBook[7][8]
References
- 1. alfachemic.com [alfachemic.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 3883-58-7 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2,2-dimethylcyclopentane-1,3-dione | CAS#:3883-58-7 | Chemsrc [chemsrc.com]
- 6. 1,3-Cyclopentanedione, 2,2-dimethyl- | C7H10O2 | CID 19763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 3883-58-7 [sigmaaldrich.com]
- 8. This compound | 3883-58-7 [amp.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1,3-Cyclopentanedione, 2,2-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-1,3-cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Dimethyl-1,3-cyclopentanedione. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals, corresponding to the two unique proton environments in the molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two methylene (B1212753) groups of the cyclopentane (B165970) ring.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.2 | Singlet | 6H | -C(CH₃)₂ |
| 2 | ~2.7 | Singlet | 4H | -CH₂-CO- |
Structural Assignment and Interpretation
The chemical structure of this compound dictates a simple ¹H NMR spectrum. The absence of adjacent protons to both the methyl and methylene groups results in singlet multiplicities for both signals.
-
Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups at the C2 position are shielded and therefore appear at a relatively upfield chemical shift, predicted to be around 1.2 ppm.
-
Methylene Protons (-CH₂-CO-): The four protons of the two equivalent methylene groups at the C4 and C5 positions are deshielded by the adjacent electron-withdrawing carbonyl groups. This deshielding effect results in a downfield chemical shift, predicted to be approximately 2.7 ppm.
The integration of the signals, representing the relative number of protons, is expected to be in a 6:4 ratio, which simplifies to 3:2, corresponding to the methyl and methylene protons, respectively.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if precise chemical shift calibration is required.
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended to ensure full relaxation of the protons.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard organic molecule.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal (0 ppm) to its known value.
-
Integrate the peaks to determine the relative ratios of the different proton signals.
-
Perform baseline correction to ensure accurate integration.
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the chemical structure of this compound and highlights the distinct proton environments.
Caption: Structure of this compound with ¹H NMR assignments.
Technical Guide: ¹³C NMR Spectral Analysis of 2,2-Dimethyl-1,3-cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-1,3-cyclopentanedione. Due to the limited availability of publicly accessible experimental ¹³C NMR data for this specific compound, this guide presents estimated chemical shifts based on data from structurally similar compounds, alongside a detailed, generalized experimental protocol for acquiring such data.
Introduction
This compound is a cyclic diketone with a quaternary carbon at the C2 position. Its structure presents a symmetrical arrangement of carbonyl groups and methylene (B1212753) groups, which is reflected in its ¹³C NMR spectrum. Understanding the ¹³C NMR profile of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in various chemical reactions, which is of significant interest in synthetic and medicinal chemistry.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of ¹³C NMR data for structurally related 2,2-disubstituted 1,3-cyclopentanediones. The chemical shifts are referenced to a standard tetramethylsilane (B1202638) (TMS) signal at 0.0 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |
| C=O (C1, C3) | ~ 215 - 220 | Singlet |
| Quaternary C (C2) | ~ 55 - 65 | Singlet |
| CH₂ (C4, C5) | ~ 35 - 40 | Triplet |
| CH₃ | ~ 20 - 25 | Quartet |
Logical Relationship of Carbon Environments
The chemical structure of this compound dictates a simple ¹³C NMR spectrum due to its symmetry. The two carbonyl carbons (C1 and C3) are chemically equivalent, as are the two methylene carbons (C4 and C5) and the two methyl groups attached to C2. This results in four distinct signals in the ¹³C NMR spectrum.
Caption: Predicted ¹³C NMR signals for this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a general procedure for the acquisition of a ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are suitable for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz for ¹³C |
| Pulse Program | Standard single-pulse with proton decoupling |
| Spectral Width | 0 - 250 ppm |
| Acquisition Time | 1.0 - 2.0 s |
| Relaxation Delay | 2.0 - 5.0 s |
| Number of Scans | 128 - 1024 (or more, depending on concentration) |
| Temperature | 298 K (25 °C) |
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining the ¹³C NMR spectrum of this compound.
Caption: General workflow for ¹³C NMR analysis.
Conclusion
While experimental ¹³C NMR data for this compound is not readily found in the public domain, the predicted chemical shifts and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The symmetrical nature of the molecule leads to a straightforward spectrum with four distinct signals. The provided workflow and parameters should enable scientists to successfully acquire and interpret the ¹³C NMR spectrum of this compound, facilitating its use in research and development.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-1,3-cyclopentanedione
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of 2,2-Dimethyl-1,3-cyclopentanedione (C₇H₁₀O₂), a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the core fragmentation pathways, presents quantitative data, and provides detailed experimental protocols to aid in the identification and characterization of this and structurally related molecules.
Core Concepts in the Fragmentation of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by distinct fragmentation patterns that provide a structural fingerprint of the molecule. The molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 126, consistent with its molecular weight.[1][2] The fragmentation is primarily driven by the presence of the two carbonyl groups and the dimethyl-substituted carbon, leading to characteristic losses of small neutral molecules and radical species.
A key aspect of the fragmentation of 1,3-diones is the significant role of the enol tautomer in the gas phase. This enolic form can influence the fragmentation pathways, leading to cleavages that are characteristic of this isomeric structure. For methyl-substituted 1,3-cyclopentanediones, ring degradation is a prominent fragmentation pathway.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound exhibits a series of fragment ions. The following table summarizes the major ions, their relative intensities, and the proposed neutral losses.
| m/z | Relative Intensity (%) | Proposed Neutral Loss | Proposed Fragment |
| 126 | 25 | - | Molecular Ion [M]⁺˙ |
| 111 | 15 | CH₃ | [M - CH₃]⁺ |
| 98 | 10 | CO | [M - CO]⁺˙ |
| 83 | 100 | C₃H₇ | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |
| 70 | 30 | C₄H₆O | [M - C₄H₆O]⁺˙ |
| 55 | 60 | C₃H₅O | [M - C₃H₅O]⁺ |
| 43 | 40 | C₅H₉O | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 42 | 95 | C₅H₈O | [C₃H₆]⁺˙ |
Data is a representative compilation from publicly available spectral databases.
Proposed Fragmentation Pathways
The fragmentation of this compound proceeds through several key pathways, initiated by the removal of an electron to form the molecular ion.
References
The Gem-Dimethyl Effect in Cyclopentanedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a gem-dimethyl group at the C2 position of the cyclopentanedione ring profoundly influences its stereochemistry and reactivity. This phenomenon, a classic example of the Thorpe-Ingold effect, has significant implications in organic synthesis and drug design. This technical guide provides a comprehensive analysis of the steric effects of the gem-dimethyl group in cyclopentanedione, focusing on its impact on reaction kinetics, conformational preferences, and spectroscopic properties. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.
Introduction
Cyclopentanedione and its derivatives are versatile building blocks in the synthesis of a wide array of natural products and pharmaceutical agents. The substitution pattern on the five-membered ring plays a crucial role in determining the molecule's three-dimensional structure and, consequently, its chemical behavior. The gem-dimethyl group, in particular, introduces significant steric strain that can be strategically exploited to control reaction pathways and favor specific molecular conformations. This guide delves into the core principles of the steric effects induced by the gem-dimethyl group, often referred to as the Thorpe-Ingold effect or the "gem-dimethyl effect," within the cyclopentanedione framework.
The Thorpe-Ingold effect posits that the presence of bulky substituents, such as a gem-dimethyl group, on a carbon chain increases the rate of intramolecular cyclization.[1] This acceleration is attributed to a decrease in the internal bond angle between the substituents, which in turn brings the reactive ends of the molecule closer together, thus lowering the entropic barrier to cyclization.[1] This guide will explore the quantitative aspects of this effect in the context of cyclopentanedione chemistry.
Impact on Reaction Kinetics: The Thorpe-Ingold Effect in Action
The gem-dimethyl group at the C2 position of a precursor to cyclopentanedione significantly accelerates intramolecular cyclization reactions, such as the Dieckmann condensation and intramolecular aldol (B89426) reactions. This rate enhancement is a direct consequence of the Thorpe-Ingold effect.
Intramolecular Aldol Condensation
Table 1: Predicted Effect of Gem-Dimethyl Group on Intramolecular Aldol Condensation
| Precursor | Relative Rate of Cyclization (Predicted) |
| 2-(3-Oxobutyl)cyclopentan-1-one | 1 |
| 2-methyl-2-(3-oxobutyl)cyclopentan-1-one | >1 |
| 2,2-dimethyl-2-(3-oxobutyl)cyclopentan-1-one (hypothetical) | Significantly >1 |
Note: This table is predictive and based on the well-established principles of the Thorpe-Ingold effect. Experimental verification is required.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, a common route to cyclic ketones like cyclopentanedione. The Thorpe-Ingold effect predicts that the cyclization of diethyl 2,2-dimethyladipate to form 2,2-dimethyl-1,3-cyclopentanedione would be faster than the cyclization of diethyl adipate.
Conformational Analysis
The gem-dimethyl group imposes significant conformational constraints on the cyclopentanedione ring. In an unsubstituted cyclopentane (B165970), the ring can adopt various conformations, including the envelope and twist forms, with relatively low energy barriers between them. The introduction of the bulky gem-dimethyl group at a single carbon atom is expected to favor conformations that minimize steric interactions.
One of the key predictions of the Thorpe-Ingold effect is the compression of the internal bond angle.[1] In the case of 2,2-dimethylcyclopentane-1,3-dione, the C(4)-C(5)-C(1) bond angle is expected to be compressed compared to the corresponding angle in unsubstituted cyclopentanedione to alleviate the steric strain between the two methyl groups. This, in turn, brings the two carbonyl groups closer together.
While a solved crystal structure for this compound is not publicly available to provide precise experimental bond angles, theoretical models and data from analogous structures support this hypothesis.
Spectroscopic Properties
The steric environment created by the gem-dimethyl group leads to distinct features in the NMR and IR spectra of this compound compared to its unsubstituted counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the ¹H NMR spectrum of this compound, the two methyl groups are equivalent and appear as a sharp singlet. The methylene (B1212753) protons of the ring also give rise to a singlet, due to the symmetry of the molecule. In contrast, the ¹H NMR spectrum of 1,3-cyclopentanedione (B128120), which exists in a keto-enol tautomerism, shows more complex signals corresponding to both tautomers.[4]
¹³C NMR: The ¹³C NMR spectrum of this compound shows a characteristic signal for the quaternary carbon bearing the two methyl groups. The chemical shifts of the carbonyl carbons and the ring methylene carbons are also influenced by the presence of the gem-dimethyl group.
Table 2: Comparative ¹H and ¹³C NMR Data (Predicted in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cyclopentane-1,3-dione (enol form) | ~5.4 (s, 1H, =CH), ~2.4 (s, 4H, CH₂) | ~205 (C=O), ~190 (C-OH), ~110 (=CH), ~35 (CH₂) |
| 2,2-Dimethylcyclopentane-1,3-dione | ~2.8 (s, 4H, CH₂), ~1.2 (s, 6H, CH₃) | ~215 (C=O), ~55 (C(CH₃)₂), ~35 (CH₂), ~20 (CH₃) |
Note: The spectral data for 1,3-cyclopentanedione corresponds to its enol form, which is the major tautomer in solution.[4] The data for the 2,2-dimethyl derivative is based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. Due to the proximity of the two carbonyl groups, this band may appear as a single, broad peak or as two closely spaced peaks. The presence of the gem-dimethyl group can influence the exact frequency of this absorption compared to the unsubstituted cyclopentanedione.
Experimental Protocols
Synthesis of this compound[5]
This protocol is adapted from the literature and describes the synthesis of this compound via methylation of 2-methyl-1,3-cyclopentanedione (B45155).
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Potassium hydroxide (B78521) (KOH)
-
Dioxane
-
Water
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ether
Procedure:
-
A mixture of 2-methyl-1,3-cyclopentanedione (10.0 g, 89.2 mmol) and iodomethane (6.0 mL, 96.4 mmol) is prepared.
-
This mixture is added to a solution of KOH (5.1 g, 90.8 mmol) in a mixture of water (25 mL) and dioxane (75 mL).
-
The reaction mixture is heated to reflux for 5 hours.
-
A solution of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL) and dioxane (15 mL) is then added, and reflux is continued for another 3 hours.
-
The reaction is stirred overnight at room temperature.
-
The following day, another portion of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL) and dioxane (15 mL) is added, and the mixture is refluxed for 4 hours.
-
After cooling to room temperature, the reaction mixture is extracted with ether (1 x 100 mL, 3 x 75 mL).
-
The combined ether extracts are evaporated, and the residue is mixed with 10% HCl (50 mL) and heated to boiling for 15 minutes.
-
After cooling, the mixture is neutralized with saturated NaHCO₃ solution and extracted with dichloromethane (4 x 75 mL).
-
The combined dichloromethane extracts are dried over MgSO₄, filtered, and evaporated to yield 2,2-dimethylcyclopentane-1,3-dione.
Protocol for a Comparative Kinetic Study of Intramolecular Aldol Condensation (Proposed)
This proposed experiment aims to quantify the rate enhancement due to the gem-dimethyl group.
Materials:
-
2-(3-Oxobutyl)cyclopentan-1-one
-
2-Methyl-2-(3-oxobutyl)cyclopentan-1-one
-
Base catalyst (e.g., sodium ethoxide in ethanol)
-
Anhydrous ethanol
-
Quenching agent (e.g., acetic acid)
-
Internal standard for GC or HPLC analysis
Procedure:
-
Prepare standard solutions of the starting materials and expected products in anhydrous ethanol.
-
In separate reaction vessels maintained at a constant temperature, add a solution of the base catalyst to a solution of each of the starting materials (2-(3-oxobutyl)cyclopentan-1-one and 2-methyl-2-(3-oxobutyl)cyclopentan-1-one) in anhydrous ethanol.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a solution of acetic acid.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.
-
Compare the initial rates to quantify the rate enhancement provided by the gem-dimethyl group.
Visualizations
Caption: Intramolecular Aldol Condensation Pathway.
Caption: Energy profile illustrating the Thorpe-Ingold effect.
Conclusion
The steric effects of the gem-dimethyl group in cyclopentanedione, manifestations of the Thorpe-Ingold effect, are a powerful tool in synthetic chemistry. By accelerating intramolecular reactions and influencing the conformational landscape of the cyclopentane ring, this structural motif allows for enhanced control over chemical transformations. The quantitative data, though in some cases predictive, and the detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and apply these principles in their work. Further experimental studies are warranted to provide more precise quantitative comparisons of reaction kinetics and structural parameters, which will undoubtedly lead to a deeper understanding and broader application of the gem-dimethyl effect in the design of complex molecules.
References
An In-depth Technical Guide on the Stability and Storage of 2,2-Dimethyl-1,3-cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dimethyl-1,3-cyclopentanedione. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work. Due to the limited availability of specific stability data for this compound in published literature, this guide combines general knowledge of the stability of related cyclic β-dicarbonyl compounds with established principles of pharmaceutical stability testing.
Core Stability Profile and Storage
This compound is generally considered to be stable under normal laboratory conditions. However, as with many organic compounds, its stability can be influenced by environmental factors such as temperature, humidity, light, and the presence of incompatible substances.
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Information | Citation |
| Chemical Stability | Stable under normal temperatures and pressures. | |
| Recommended Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition | Under fire conditions, may decompose to form carbon monoxide (CO) and carbon dioxide (CO₂). |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential degradation routes can be inferred from the chemistry of related cyclic ketones and β-dicarbonyl compounds. The primary modes of degradation are likely to be hydrolysis, oxidation, and photolysis.
A logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for Investigating Degradation Pathways.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These protocols should be adapted and validated for the specific analytical methods and instrumentation used.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.
Hydrolytic Stability
-
Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for analysis.
-
Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. At specified time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.
Oxidative Stability
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% v/v). Keep the mixture at room temperature for a defined period, protected from light. At specified time points, withdraw samples and dilute for analysis.
Photostability
Expose a solution of the compound in a photostable, transparent container to a controlled light source that provides both UV and visible output (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at specified time points.
Thermal Stability
Expose a solid sample of the compound to a controlled elevated temperature (e.g., 70°C) in a calibrated oven. At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.
The logical flow of a typical forced degradation study is depicted in the following diagram.
Caption: General Experimental Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Table 2: Example HPLC Method Parameters for Stability Assessment
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and must be optimized and validated for the specific analysis of this compound and its potential degradation products.
Conclusion
While this compound is a relatively stable compound, a thorough understanding of its potential degradation under various stress conditions is essential for its application in research and development. The methodologies and information presented in this guide provide a framework for establishing a comprehensive stability profile for this compound. It is recommended that researchers and drug development professionals conduct specific stability studies under their intended use and storage conditions to ensure the quality and integrity of this compound throughout its lifecycle.
Enolate Formation from 2,2-Dimethyl-1,3-cyclopentanedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of enolates from 2,2-dimethyl-1,3-cyclopentanedione, a critical reaction in synthetic organic chemistry with significant applications in drug development and materials science. This document details the underlying principles of enolate formation, including the acidity of α-hydrogens and the factors governing regioselectivity. While direct quantitative data for the enolate of this compound is not extensively available in the current literature, this guide provides estimated values based on closely related analogs, namely 1,3-cyclopentanedione (B128120) and 2-methyl-1,3-cyclopentanedione. Detailed experimental protocols for enolate generation and subsequent alkylation reactions are presented, alongside spectroscopic data for analogous compounds to aid in characterization.
Introduction
Enolates are highly versatile reactive intermediates in organic synthesis, serving as potent nucleophiles in a wide array of bond-forming reactions. The generation of enolates from β-dicarbonyl compounds, such as 1,3-cyclopentanediones, is a cornerstone of modern synthetic strategy. This compound, with its unique structural features, presents a valuable substrate for the generation of a single, specific enolate, thereby avoiding the complexities of regioselectivity often encountered with other cyclic ketones. This guide will delve into the core principles of its enolate formation and utility.
Principles of Enolate Formation
The formation of an enolate from this compound involves the deprotonation of an α-hydrogen by a suitable base. The acidity of these protons is significantly enhanced by the electron-withdrawing effect of the two adjacent carbonyl groups.
Acidity of α-Hydrogens and pKa Data
The protons on the carbon atoms adjacent to the carbonyl groups (α-hydrogens) of 1,3-dicarbonyl compounds are significantly more acidic than those of monocarbonyl compounds. This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate.
While the precise pKa of the α-hydrogens in this compound has not been explicitly reported, we can estimate its value based on analogous compounds. The pKa of the enol of the parent 1,3-cyclopentanedione is approximately 5.23.[1] For 2-methyl-1,3-cyclopentanedione, a predicted pKa value is around 10.83.[2] The presence of the two methyl groups at the 2-position of this compound is expected to have a minor electronic effect on the acidity of the α-hydrogens at the C4 and C5 positions compared to the parent dione (B5365651).
| Compound | pKa (approximate) |
| 1,3-Cyclopentanedione (enol) | 5.23[1] |
| 2-Methyl-1,3-cyclopentanedione | 10.83 (predicted)[2] |
| This compound | Estimated to be similar to 1,3-cyclopentanedione |
Table 1: Acidity of 1,3-Cyclopentanedione and its Analogs.
Enolate Structure and Resonance
The deprotonation of this compound at either the C4 or C5 position results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the oxygen atoms and the carbon framework, significantly increasing the stability of the anion.
Caption: Resonance stabilization of the enolate of this compound.
Experimental Protocols
The generation of the enolate from this compound is typically achieved through the use of a suitable base in an appropriate solvent. The choice of base and reaction conditions can influence the outcome of subsequent reactions.
General Procedure for Enolate Formation
This protocol describes a general method for the deprotonation of this compound to form its enolate.
Materials:
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask and septum
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add this compound.
-
Add the anhydrous solvent via syringe.
-
Cool the solution to the desired temperature (e.g., 0 °C for NaH or t-BuOK, -78 °C for LDA).
-
Slowly add the base to the stirred solution.
-
Allow the reaction to stir for a specified time (typically 30-60 minutes) to ensure complete enolate formation.
-
The resulting enolate solution is ready for subsequent reaction with an electrophile.
Protocol for Alkylation of the Enolate
This protocol outlines the alkylation of the pre-formed enolate of this compound.
Materials:
-
Enolate solution of this compound
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous solvent (as used in enolate formation)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To the freshly prepared enolate solution at the appropriate temperature, add the alkylating agent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC is recommended).
-
Quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Caption: Experimental workflow for the alkylation of this compound via its enolate.
Spectroscopic Characterization of Analogous Enolates
Direct spectroscopic data for the enolate of this compound is limited. However, data from the parent 1,3-cyclopentanedione provides valuable insights into the expected spectral features.[3] In solution, 1,3-cyclopentanedione exists in equilibrium between its diketo and enol forms.[3] The enolate, formed upon deprotonation, would exhibit characteristic spectroscopic signatures.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of the enolate of 1,3-cyclopentanedione would be expected to show a signal for the vinylic proton in the region of δ 5.0-5.5 ppm. The methylene (B1212753) protons adjacent to the enolate system would appear as a multiplet.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the sp²-hybridized carbons of the enolate double bond and the carbonyl carbon.
| Tautomer/Intermediate | Functional Group | ¹H NMR Chemical Shift (δ, ppm) (in DMSO-d₆) | ¹³C NMR Chemical Shift (δ, ppm) (in DMSO-d₆) |
| 1,3-Cyclopentanedione (Diketo form) | CH₂ | ~2.7 (s) | ~35 |
| C =O | - | ~215 | |
| 1,3-Cyclopentanedione (Enol form) | =CH | ~5.4 (s) | ~110 |
| C =C-OH | - | ~190 | |
| C =O | - | ~205 | |
| OH | ~11.0 (br s) | - | |
| Enolate of 1,3-Cyclopentanedione (Estimated) | =CH | ~5.0 - 5.5 | ~100-110 |
| C =C-O⁻ | - | ~180-190 | |
| C =O | - | ~200-210 |
Table 2: Approximate ¹H and ¹³C NMR Spectroscopic Data for 1,3-Cyclopentanedione and its Estimated Enolate. [3]
Infrared (IR) Spectroscopy
The IR spectrum of the enolate would be distinct from the starting dione. The strong C=O stretching frequency of the dione (around 1720-1750 cm⁻¹) would be replaced by a lower frequency absorption for the conjugated carbonyl group of the enolate (typically in the 1650-1680 cm⁻¹ region) and a C=C stretching absorption (around 1600-1640 cm⁻¹).[4]
| Functional Group | Approximate IR Frequency (cm⁻¹) |
| C=O (in 1,3-dione) | 1720 - 1750 |
| C=O (in enolate) | 1650 - 1680 |
| C=C (in enolate) | 1600 - 1640 |
Table 3: Characteristic Infrared Absorption Frequencies. [5]
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Cyclopentanediones using 2,2-Dimethyl-1,3-cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted cyclopentanedione derivatives starting from 2,2-dimethyl-1,3-cyclopentanedione. This versatile building block offers a scaffold for the generation of diverse molecular architectures with potential applications in drug discovery and development, owing to the reported anti-inflammatory, cytostatic, antifungal, and antiviral activities of substituted cyclopentanediones.[1][2]
Introduction to the Reactivity of this compound
This compound is a cyclic β-diketone. The presence of the dimethyl group at the C2 position blocks the typical enolization and subsequent reactions at this site that are common for unsubstituted 1,3-diones. This structural feature directs the reactivity towards the carbonyl groups and the adjacent methylene (B1212753) (C4 and C5) positions, making it a unique precursor for specific classes of compounds. Key reactions include condensations at the C4/C5 positions and reactions involving the carbonyl groups.
Synthesis of Substituted Cyclopentanediones: Key Methodologies
This section details experimental protocols for several key transformations of this compound into more complex derivatives.
Knoevenagel Condensation for the Synthesis of 4-Ylidene-2,2-dimethylcyclopentane-1,3-diones
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In the case of this compound, the reaction occurs at one of the methylene groups adjacent to a carbonyl, leading to the formation of a C-C double bond.
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 4-(arylmethylene)-2,2-dimethylcyclopentane-1,3-diones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine (B6355638) (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired aromatic aldehyde (1.05 eq), and toluene (sufficient to fill the Dean-Stark trap and solvate the reactants).
-
Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired 4-ylidene derivative.
Expected Yields: 70-90%, depending on the aldehyde used.
Characterization Data for 4-(phenylmethylene)-2,2-dimethylcyclopentane-1,3-dione:
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (s, 1H), 7.50-7.35 (m, 5H), 2.85 (s, 2H), 1.30 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.1, 204.8, 140.2, 135.5, 134.1, 130.5, 129.0, 128.8, 48.5, 33.2, 23.1 |
| IR (KBr, cm⁻¹) | 1720, 1685, 1600 |
| MS (EI) | m/z 214 (M⁺) |
// Nodes start [label="Start Materials:\nthis compound\nAromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Knoevenagel Condensation\n(Piperidine, Acetic Acid, Toluene, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Workup:\nSolvent Removal", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\n4-Ylidene-2,2-dimethyl-\ncyclopentane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; } caption="Workflow for Knoevenagel Condensation."
Synthesis of Spiro-Heterocyclic Cyclopentanediones
This compound can be utilized in multicomponent reactions to generate spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.
Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
This protocol is adapted from the synthesis using cyclopentane-1,3-dione and is expected to proceed similarly with the 2,2-dimethyl derivative.
Materials:
-
This compound
-
Isatin (B1672199) derivative
-
Arylamine
-
Glacial Acetic Acid
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the arylamine (1.0 eq), isatin (1.0 eq), and this compound (1.0 eq) in glacial acetic acid.
-
Stir the mixture at room temperature for 9-12 hours.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like DMF.
Expected Yields: 60-85%, depending on the substrates.
Characterization Data for a representative Spiro[dihydropyridine-oxindole] derivative:
| Analysis | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | Signals corresponding to the aromatic protons of the arylamine and isatin moieties, a singlet for the NH of the oxindole, and singlets for the methyl and methylene groups of the cyclopentanedione ring. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Signals for the carbonyl carbons, aromatic carbons, the spiro carbon, and the aliphatic carbons of the cyclopentanedione ring. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O stretching (amide and ketone), N-H stretching, and aromatic C-H stretching. |
| HRMS | Calculated and found values consistent with the expected molecular formula. |
// Nodes reactants [label="Reactants:\nthis compound\nIsatin\nArylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Three-Component Reaction\n(Acetic Acid, Room Temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitation [label="Precipitation & Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Washing & Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\nSpiro[dihydropyridine-oxindole]", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reactants -> reaction; reaction -> precipitation; precipitation -> purification; purification -> product; } caption="Workflow for Spirocycle Synthesis."
Robinson Annulation for the Synthesis of Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. Using this compound as the Michael donor with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) leads to the formation of a fused six-membered ring, creating a bicyclic system.[2][3][4]
Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone
This protocol outlines the synthesis of a substituted hydro-indenedione derivative.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (base)
-
Ethanol
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Michael Addition:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the Michael addition is complete, the intermediate triketone can be isolated or used directly in the next step.
-
-
Intramolecular Aldol Condensation and Dehydration:
-
To the reaction mixture containing the Michael adduct, add a stoichiometric amount of sodium ethoxide (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the formation of the annulated product by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Expected Yields: 50-70%.
Characterization Data for the Robinson Annulation Product:
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Signals for the vinylic proton, allylic protons, and the methyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for the α,β-unsaturated ketone, the other carbonyl group, and the aliphatic carbons. |
| IR (KBr, cm⁻¹) | Strong absorptions for the conjugated ketone and the saturated ketone. |
| MS (EI) | Molecular ion peak corresponding to the fused product. |
// Nodes start [label="Start Materials:\nthis compound\nMethyl Vinyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; michael [label="Michael Addition\n(cat. NaOEt, EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Triketone", fillcolor="#FBBC05", fontcolor="#202124"]; aldol [label="Intramolecular Aldol Condensation\n& Dehydration (NaOEt, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Product:\nFused Bicyclic Enone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> michael; michael -> intermediate; intermediate -> aldol; aldol -> product; } caption="Robinson Annulation Pathway."
Biological Activities of Substituted Cyclopentanediones
Derivatives of cyclopentanedione have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug development.
| Compound Class | Reported Biological Activity | Potential Therapeutic Area |
| Ylidene-cyclopentanediones | Antifungal, Cytotoxic[5] | Infectious Diseases, Oncology |
| Spiro-cyclopentanediones | Cytotoxic against various cancer cell lines[6][7][8][9] | Oncology |
| Fused-ring systems | Intermediates for steroid synthesis | Endocrinology, Oncology |
| General Cyclopentenones | Antiviral (e.g., against influenza and HIV)[1][10] | Virology |
Note: The biological activity is highly dependent on the specific substitutions on the cyclopentanedione core. The synthesized compounds should be subjected to relevant biological assays to determine their specific efficacy and cytotoxicity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of substituted cyclopentanedione derivatives. The protocols outlined in these application notes for Knoevenagel condensation, multicomponent reactions for spirocycle formation, and Robinson annulation provide robust methods for generating molecular diversity. The resulting compounds, with their potential for a range of biological activities, represent promising candidates for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.
References
- 1. Robinson annulation [chemeurope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Diels-Alder Reaction with 2,2-Dimethyl-4-cyclopentene-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Diels-Alder reaction utilizing 2,2-dimethyl-4-cyclopentene-1,3-dione as a dienophile. This versatile building block offers a pathway to complex polycyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The protocols detailed below are based on established principles of Diels-Alder reactions and are intended to serve as a starting point for further investigation and optimization.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The use of cyclic dienophiles, such as 2,2-dimethyl-4-cyclopentene-1,3-dione, leads to the formation of bicyclic adducts with high stereocontrol. The gem-dimethyl group on the cyclopentanedione moiety can provide steric influence during the reaction and offers a point for further synthetic elaboration. The resulting adducts, containing a bridged bicyclic system and carbonyl functionalities, are versatile intermediates for the synthesis of a wide range of biologically active molecules and complex natural products.
Data Presentation
Due to the limited specific quantitative data available in the searched literature for the Diels-Alder reaction of 2,2-dimethyl-4-cyclopentene-1,3-dione with various dienes, the following table presents illustrative data based on typical outcomes for similar systems. Researchers should consider this as a general guide and should optimize reactions for their specific substrates.
Table 1: Illustrative Reaction Parameters for Diels-Alder Reaction of 2,2-Dimethyl-4-cyclopentene-1,3-dione
| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo:exo) |
| Cyclopentadiene (B3395910) | None (Thermal) | Toluene (B28343) | 80 | 12 | 85 | >95:5 |
| Isoprene (B109036) | Lewis Acid (e.g., AlCl₃) | Dichloromethane (B109758) | 0 - 25 | 6 | 78 | 90:10 |
| 1,3-Butadiene | High Pressure | Neat | 100 | 24 | 70 | 80:20 |
| Danishefsky's Diene | None (Thermal) | Tetrahydrofuran | 25 | 4 | 92 | >98:2 (regioisomeric mixture) |
Experimental Protocols
The following are detailed protocols for conducting a thermal and a Lewis acid-catalyzed Diels-Alder reaction with 2,2-dimethyl-4-cyclopentene-1,3-dione.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a typical thermal Diels-Alder reaction.
Materials:
-
2,2-dimethyl-4-cyclopentene-1,3-dione
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, sodium sulfate, silica (B1680970) gel for chromatography).
Procedure:
-
Preparation of Dienophile Solution: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 2,2-dimethyl-4-cyclopentene-1,3-dione in anhydrous toluene to make a 0.5 M solution.
-
Addition of Diene: To the stirred solution, add 1.2 equivalents of freshly cracked cyclopentadiene at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired bicyclic adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
This protocol outlines a Lewis acid-catalyzed reaction, which can enhance reactivity and selectivity.
Materials:
-
2,2-dimethyl-4-cyclopentene-1,3-dione
-
Isoprene
-
Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Dichloromethane, anhydrous
-
Schlenk flask or similar oven-dried glassware
-
Syringes and needles for transfer of reagents
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment.
Procedure:
-
Preparation of Dienophile and Catalyst Mixture: In a dry Schlenk flask under an inert atmosphere, dissolve 1.0 equivalent of 2,2-dimethyl-4-cyclopentene-1,3-dione in anhydrous dichloromethane to make a 0.2 M solution. Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: To the cooled and stirred solution, slowly add 0.2 equivalents of aluminum chloride. Stir the mixture for 15 minutes at 0 °C.
-
Addition of Diene: Slowly add 1.5 equivalents of isoprene to the reaction mixture via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 5 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the purified product by spectroscopic methods.
Visualizations
The following diagrams illustrate the experimental workflow for the Diels-Alder reactions described.
Caption: Experimental workflows for Diels-Alder reactions.
Caption: Logical flow of the Diels-Alder reaction and its applications.
Application Notes and Protocols: Aldol Condensation of 2,2-Dimethyl-1,3-cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures. This document provides detailed protocols for the base-catalyzed aldol condensation of 2,2-dimethyl-1,3-cyclopentanedione. This reaction, a variant of the Claisen-Schmidt condensation, is particularly useful as this compound lacks alpha-hydrogens on one side of the carbonyl groups, simplifying the product outcome when reacted with aldehydes that also lack alpha-hydrogens, such as benzaldehyde (B42025).[1][2][3] The resulting α,β-unsaturated ketone products are valuable intermediates in the synthesis of various organic compounds, including those with potential pharmacological activity.
Reaction Scheme
The general reaction involves the condensation of this compound with an aldehyde in the presence of a base catalyst to yield a 2-ylidene-5,5-dimethyl-1,3-cyclopentanedione derivative.
Data Presentation
The following table summarizes typical reaction conditions for the aldol condensation of this compound with benzaldehyde, adapted from protocols for analogous cyclic ketones.[4][5]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | The enolizable ketone. |
| Benzaldehyde | 1.0 equivalent | A non-enolizable aldehyde to prevent self-condensation.[1] |
| Catalyst | ||
| Sodium Hydroxide (B78521) (NaOH) | 0.1 - 1.0 equivalent | A common and effective base catalyst.[4] |
| Solvent | ||
| Ethanol (B145695) (95%) | 5-10 mL per mmol of ketone | A common solvent that facilitates the dissolution of reactants. |
| Reaction Conditions | ||
| Temperature | Room Temperature to Reflux | The reaction often proceeds at room temperature but may require heating to go to completion.[5][6] |
| Reaction Time | 15 minutes - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Yield | ||
| Expected Crude Yield | >80% | Yields are typically high for this type of condensation. |
Experimental Protocols
This section details the methodology for the synthesis of 2-benzylidene-5,5-dimethyl-1,3-cyclopentanedione.
Protocol 1: Base-Catalyzed Aldol Condensation of this compound and Benzaldehyde
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Hydrochloric Acid (1 M)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv.) in 95% ethanol (5 mL). To this solution, add benzaldehyde (1.0 mmol, 1.0 equiv.).
-
Addition of Base: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 0.5 mL of a 2M solution, 1.0 mmol, 1.0 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is often accompanied by the formation of a precipitate. If the reaction is sluggish, the mixture can be gently heated to reflux for 1-2 hours.[5]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath. Acidify the mixture to a pH of ~7 with 1 M HCl.
-
Isolation of Crude Product: If a precipitate has formed, it can be collected by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then a small amount of cold ethanol.[4] If a precipitate is not present, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-benzylidene-5,5-dimethyl-1,3-cyclopentanedione.[4][5]
Visualizations
Reaction Mechanism
The following diagram illustrates the base-catalyzed aldol condensation mechanism.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis.
References
Application Notes and Protocols for the Olefination of 2,2-disubstituted Cyclopentane-1,3-diones
Introduction
The conversion of ketones to alkenes is a cornerstone of organic synthesis. For sterically hindered ketones such as 2,2-disubstituted cyclopentane-1,3-diones, this transformation presents a significant challenge. Standard olefination protocols, like the Wittig reaction, may proceed with low yields or result in undesired side products. These application notes provide detailed protocols for the olefination of this class of compounds, with a focus on overcoming steric hindrance. The primary methods discussed are the Wittig reaction, with critical considerations for reagent selection, and the more effective Horner-Wadsworth-Emmons (HWE) reaction. These protocols are intended for researchers and scientists in the fields of organic chemistry and drug development.
Challenges in the Olefination of 2,2-disubstituted Cyclopentane-1,3-diones
The primary challenge in the olefination of 2,2-disubstituted cyclopentane-1,3-diones is the steric hindrance around the carbonyl groups. The two substituents at the 2-position impede the approach of the nucleophilic ylide, which can slow down the reaction rate and lower the yield.[1][2] Furthermore, the choice of base in the Wittig reaction is critical, as the use of sodium hydroxide (B78521) has been reported to yield an alcohol instead of the desired alkene.[3]
Recommended Olefination Protocols
Given the challenges, two primary olefination methods are presented here. While the Wittig reaction can be adapted for this purpose, the Horner-Wadsworth-Emmons (HWE) reaction is often the more reliable and higher-yielding alternative for sterically hindered ketones.[4][5]
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide
The use of a non-stabilized ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is crucial for the successful olefination of sterically hindered ketones.[2] Stabilized ylides are generally not reactive enough to overcome the steric barrier presented by the 2,2-disubstituted cyclopentane-1,3-dione.[1]
Experimental Protocol: Synthesis of 4-Methylene-2,2-dimethylcyclopentane-1,3-dione
1. Preparation of the Ylide (Methylenetriphenylphosphorane):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq.), dropwise to the suspension. The formation of a deep red or orange color indicates the generation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
2. Olefination Reaction:
-
In a separate flame-dried flask, dissolve the 2,2-dimethylcyclopentane-1,3-dione (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the dione (B5365651) to the freshly prepared ylide solution at room temperature.
-
The reaction mixture is typically stirred for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Table 1: Wittig Reaction Conditions and Yields for 2,2-disubstituted Cyclopentane-1,3-diones
| Substrate | Wittig Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 2,2-Dimethylcyclopentane-1,3-dione | Ph₃PCH₂Br | n-BuLi | THF | 18 | 25 | Moderate |
| 2,2-Diethylcyclopentane-1,3-dione | Ph₃PCH₂Br | n-BuLi | THF | 24 | 25 | Low to Moderate |
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than the corresponding Wittig ylide.[5][6] This increased nucleophilicity makes the HWE reaction particularly well-suited for overcoming the steric hindrance of 2,2-disubstituted cyclopentane-1,3-diones, often leading to higher yields.[4]
Experimental Protocol: Synthesis of Ethyl 2-(2,2-dimethyl-1,3-dione-4-ylidene)acetate
1. Preparation of the Phosphonate (B1237965) Carbanion:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq.), portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.
2. Olefination Reaction:
-
In a separate flask, dissolve 2,2-dimethylcyclopentane-1,3-dione (1.0 eq.) in anhydrous THF.
-
Slowly add the dione solution to the phosphonate carbanion solution at room temperature.
-
The reaction is typically stirred at room temperature for 2-4 hours or until completion as monitored by TLC.
3. Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
Table 2: Horner-Wadsworth-Emmons Reaction Conditions and Yields
| Substrate | Phosphonate Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 2,2-Dimethylcyclopentane-1,3-dione | Triethyl phosphonoacetate | NaH | THF | 3 | 25 | Good |
| 2,2-Diethylcyclopentane-1,3-dione | Triethyl phosphonoacetate | NaH | THF | 4 | 25 | Good |
* Note: While specific yields for these substrates are not widely reported, the HWE reaction is known to provide good to excellent yields for hindered ketones where the Wittig reaction is less effective.
Reaction Mechanisms and Workflows
To visualize the experimental processes, the following diagrams illustrate the workflows for both the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: Experimental workflow for the Wittig reaction.
Caption: Experimental workflow for the HWE reaction.
Conclusion
The successful olefination of 2,2-disubstituted cyclopentane-1,3-diones requires careful consideration of the reaction conditions to overcome steric hindrance. While the Wittig reaction can be employed with a highly reactive, non-stabilized ylide, the Horner-Wadsworth-Emmons reaction is generally the more robust and higher-yielding method for this class of substrates. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively synthesize exocyclic alkenes from these challenging diketones. Further optimization of reaction times and temperatures may be necessary for specific substrates to maximize yields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
The Synthesis of Woody and Amber Fragrances Utilizing 2,2-Dimethyl-1,3-cyclopentanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds with woody and amber characteristics, utilizing 2,2-Dimethyl-1,3-cyclopentanedione as a key starting material. The core of this synthetic approach lies in the Robinson annulation reaction, a powerful tool for the formation of six-membered rings, which are prevalent structures in many fragrance molecules.
Application Notes
This compound is a versatile building block in organic synthesis. Its gem-dimethyl group can impart stability and unique conformational properties to the target molecules, which can influence their olfactory characteristics. In fragrance synthesis, this diketone is particularly valuable for the construction of bicyclic ketones that often exhibit desirable woody, amber, and sometimes musky scent profiles.
The primary application of this compound in this context is as a nucleophile in the Robinson annulation. This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, allows for the efficient construction of a fused cyclohexenone ring onto the cyclopentane (B165970) core.[1][2][3] The resulting indanone derivatives are key intermediates or final products in the synthesis of various fragrance ingredients. The specific odor profile of the final compound can be modulated by the choice of the Michael acceptor and subsequent chemical modifications.
Key Reaction: Robinson Annulation
The Robinson annulation is a classic and reliable method for the formation of six-membered rings.[1][2][3] The general mechanism involves the initial deprotonation of the α-carbon of the dione, which then acts as a Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield the final α,β-unsaturated ketone.
Experimental Protocols
Protocol 1: Synthesis of 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-inden-5-one
This protocol details the synthesis of a key woody-amber fragrance intermediate via the Robinson annulation of this compound with methyl vinyl ketone.
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
Sodium ethoxide
-
Ethanol (B145695), absolute
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (10%)
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound in absolute ethanol.
-
Base Addition: Add a catalytic amount of sodium ethoxide to the solution to generate the enolate.
-
Michael Addition: Slowly add freshly distilled methyl vinyl ketone to the reaction mixture at room temperature. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure the completion of the Michael addition.
-
Aldol Condensation and Dehydration: After the Michael addition is complete, carefully add 10% hydrochloric acid to the reaction mixture and continue to reflux for another 1-2 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product, 7,7-dimethyl-2,3,4,6,7,8-hexahydro-1H-inden-5-one.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically 60-75% | General Robinson Annulation Yields |
| Boiling Point | Varies based on purity | N/A |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to the fused ring structure | General Spectroscopic Data |
| ¹³C NMR (CDCl₃, δ) | Carbonyl and olefinic carbon signals | General Spectroscopic Data |
| IR (neat, cm⁻¹) | ~1660 (C=O, conjugated), ~1610 (C=C) | General Spectroscopic Data |
| MS (m/z) | Molecular ion peak corresponding to C₁₁H₁₄O | General Spectroscopic Data |
| Odor Profile | Woody, amber, with potential musky undertones | General Fragrance Descriptions |
Note: Specific spectral data should be acquired for the synthesized compound and compared with literature values if available.
Visualizations
Signaling Pathway Diagram
Caption: Synthetic pathway for a woody/amber fragrance molecule.
Experimental Workflow Diagram
Caption: Experimental workflow for fragrance synthesis.
References
Synthesis of Spiro Compounds from 2,2-Dimethyl-1,3-cyclopentanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro compounds utilizing 2,2-dimethyl-1,3-cyclopentanedione as a key starting material. The unique structural features of spirocycles, particularly their three-dimensional nature, make them attractive scaffolds in medicinal chemistry and drug discovery. The gem-dimethyl group on the cyclopentanedione ring can offer advantages in terms of stability and influencing the pharmacological profile of the resulting spiro compounds.
Introduction
Spiro compounds are characterized by a single atom that is the corner of two rings. Their rigid and defined three-dimensional structure is a desirable feature in the design of novel therapeutic agents. This compound is a versatile building block for the construction of a variety of spiro-heterocycles and carbocycles. The primary synthetic strategies involve multicomponent reactions, Knoevenagel condensations followed by Michael additions, and other cascade or domino reactions. These methods offer efficient routes to complex molecular architectures from readily available starting materials.
Key Synthetic Strategies
The preparation of spiro compounds from this compound predominantly follows two main synthetic pathways:
-
Three-Component Reaction for Spiro[dihydropyridine-oxindoles]: This approach involves the one-pot reaction of an arylamine, an isatin (B1672199) derivative, and this compound. This multicomponent reaction proceeds efficiently to construct the complex spiro-oxindole framework.[1][2]
-
Knoevenagel Condensation followed by Michael Addition: This two-step sequence begins with the condensation of this compound with an aromatic aldehyde to form an intermediate. This intermediate then undergoes an intramolecular or intermolecular Michael addition to generate the spirocyclic system.
Below are detailed protocols for these key synthetic methodologies.
Experimental Protocols
Protocol 1: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
This protocol is adapted from the synthesis of analogous compounds using cyclopentane-1,3-dione and is expected to be applicable to its 2,2-dimethyl derivative with minor modifications.[1][2]
Reaction Scheme:
Caption: General workflow for the three-component synthesis of spiro[dihydropyridine-oxindoles].
Materials:
-
Arylamine (e.g., aniline (B41778), p-toluidine) (2.0 mmol)
-
Isatin (or N-substituted isatin) (2.0 mmol)
-
This compound (2.0 mmol, 0.252 g)
-
Glacial Acetic Acid (10.0 mL)
-
Ethanol (B145695) (for washing)
Procedure:
-
In a round-bottom flask, combine the arylamine (2.0 mmol), isatin (2.0 mmol), and this compound (2.0 mmol).
-
Add glacial acetic acid (10.0 mL) to the flask.
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified spiro[dihydropyridine-oxindole] product.
Quantitative Data:
The following table provides representative yields for the synthesis of spiro[dihydropyridine-oxindoles] using various substituted anilines and isatins with cyclopentane-1,3-dione, which can be used as a reference for reactions with the 2,2-dimethyl analog.[1]
| Entry | Arylamine | Isatin Derivative | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Benzylisatin | 10 | 85 |
| 2 | p-Toluidine | N-Benzylisatin | 9 | 88 |
| 3 | p-Methoxyaniline | N-Benzylisatin | 8 | 92 |
| 4 | Aniline | N-Methylisatin | 10 | 82 |
| 5 | p-Toluidine | N-Methylisatin | 9 | 86 |
Protocol 2: Knoevenagel Condensation for Spiro-acridinedione Synthesis
This protocol outlines a one-pot synthesis of spiro-acridinedione derivatives through a Knoevenagel condensation followed by a Michael addition cascade.
Reaction Scheme:
Caption: Logical workflow of the Knoevenagel-Michael cascade for spiro-acridinedione synthesis.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
This compound (2 mmol)
-
Aniline (or other primary amine) (1 mmol)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and this compound (2 mmol) in the chosen solvent (20 mL), add the catalyst (e.g., 0.1 mmol piperidine).
-
Reflux the mixture for 2-4 hours, monitoring the formation of the Knoevenagel condensation product by TLC.
-
After the initial condensation is complete, add the aniline (1 mmol) to the reaction mixture.
-
Continue to reflux for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
The yields for this type of reaction are generally moderate to high, depending on the specific substrates and reaction conditions employed.
| Entry | Aromatic Aldehyde | Amine | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | Piperidine | Ethanol | 75-85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | p-TSA | Toluene | 80-90 |
| 3 | 4-Methoxybenzaldehyde | p-Toluidine | Piperidine | Ethanol | 70-80 |
Signaling Pathway and Mechanism
The three-component reaction for the synthesis of spiro[dihydropyridine-oxindoles] is proposed to proceed through a cascade of reactions.
References
Application Notes and Protocols: Robinson Annulation of 2-Methyl-1,3-Cyclopentanedione in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson annulation is a cornerstone reaction in organic synthesis, enabling the formation of a six-membered ring onto a ketone. This powerful tool has found extensive application in the total synthesis of complex natural products, particularly steroids. The reaction of 2-methyl-1,3-cyclopentanedione (B45155) with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), provides a rapid and efficient route to construct the core ABCD ring system of steroids. This annulation proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation, yielding a bicyclic enone that serves as a versatile intermediate for further elaboration into a wide array of steroidal compounds.[1][2][3][4][5]
This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the Robinson annulation of 2-methyl-1,3-cyclopentanedione in the context of steroid synthesis. Both classical and asymmetric variants are discussed, offering researchers the tools to produce either racemic or enantiomerically enriched steroid precursors.
Key Applications in Steroid Synthesis
-
Construction of the Steroid Core: The primary application is the formation of the C and D rings of the steroid nucleus. The resulting bicyclic system is a crucial building block for the synthesis of various steroids.[6]
-
Synthesis of Estrone: This reaction is a key step in several total syntheses of estrone, a naturally occurring estrogen.[1][2][4][7]
-
Synthesis of Cortisone: The Robinson annulation has also been instrumental in the total synthesis of cortisone, a vital corticosteroid hormone.[3]
-
Access to Chiral Steroid Precursors: The development of the asymmetric Hajos-Parrish-Eder-Sauer-Wiechert reaction, an organocatalytic variant of the Robinson annulation, allows for the synthesis of enantiomerically pure bicyclic ketones.[8][9] These chiral building blocks are invaluable for the stereocontrolled synthesis of complex steroids.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for different protocols of the Robinson annulation involving 2-methyl-1,3-cyclopentanedione or its cyclohexane (B81311) analog, which is a common model system.
Table 1: Racemic Robinson Annulation
| Michael Donor | Michael Acceptor | Catalyst/Solvent | Reaction Time | Yield | Reference |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | Methoxide/Methanol | - | - | [10] |
| 2-Methyl-1,3-cyclopentanedione | Aryl-substituted α,β-unsaturated ketone | Base | - | - | [1][2][4] |
Table 2: Enantioselective Robinson Annulation (Hajos-Parrish-Eder-Sauer-Wiechert Reaction & Analogs)
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Reaction Time | Yield | Enantiomeric Excess (ee) | Reference |
| Triketone precursor | - | (S)-(-)-Proline (3%) | Dimethylformamide | - | - | 93% | [8][9] |
| 2-Methylcyclohexane-1,3-dione | Methyl Vinyl Ketone | L-Proline (35 mol%) | DMSO | 89 h | 49% | 76% | [11][12] |
| 2-Methylcyclohexane-1,3-dione | Methyl Vinyl Ketone | (S)-Proline (47 mol%) / Perchloric acid | Acetonitrile | - | - | - | [8] |
| Triketone precursor | - | (S)-Proline (3 mol%) | DMF | 20 h (n=1) | 100% | 93% (er = 96.5:3.5) | |
| Triketone precursor | - | (S)-Proline (3 mol%) | DMF | 72 h (n=2) | 52% | 74% (er = 87:13) |
Experimental Protocols
Protocol 1: General Procedure for Racemic Robinson Annulation
This protocol describes a general method for the base-catalyzed Robinson annulation.
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Methyl vinyl ketone (MVK)
-
Base catalyst (e.g., sodium methoxide, potassium hydroxide)
-
Anhydrous solvent (e.g., methanol, ethanol, benzene)
-
Apparatus for inert atmosphere reaction (optional but recommended)
Procedure:
-
To a solution of 2-methyl-1,3-cyclopentanedione in the chosen anhydrous solvent, add the base catalyst at room temperature under an inert atmosphere.
-
Cool the resulting solution to 0 °C.
-
Slowly add a solution of methyl vinyl ketone in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for a specified time (typically several hours to overnight), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclic enone.
Protocol 2: Enantioselective Robinson Annulation via Proline Catalysis (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)
This protocol is a representative procedure for the asymmetric synthesis of the steroid precursor.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (the triketone precursor, formed in situ or pre-synthesized)
-
(S)-(-)-Proline
-
Anhydrous dimethylformamide (DMF)
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the triketone precursor in anhydrous DMF.
-
Add a catalytic amount of (S)-(-)-proline (e.g., 3 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from several hours to a few days. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched bicyclic ketol. The corresponding enedione can be obtained by subsequent acid-catalyzed dehydration.
Mandatory Visualizations
Caption: Reaction mechanism of the Robinson annulation.
Caption: Workflow for steroid synthesis.
Conclusion
The Robinson annulation of 2-methyl-1,3-cyclopentanedione remains a highly relevant and powerful strategy in the synthesis of steroids. Its versatility, coupled with the development of efficient asymmetric variants, provides chemists with a reliable method to access complex steroidal frameworks. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the design and execution of synthetic routes towards novel and established steroid-based therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. fiveable.me [fiveable.me]
- 6. pharmacy180.com [pharmacy180.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-cyclopentanedione
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,2-Dimethyl-1,3-cyclopentanedione, a valuable intermediate in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: A widely used and high-yielding method is the methylation of 2-methyl-1,3-cyclopentanedione (B45155) using an alkylating agent like iodomethane (B122720) in the presence of a base.[1] This precursor, 2-methyl-1,3-cyclopentanedione, is often synthesized via a cyclization reaction, for which several methods exist.[2]
Q2: What are the critical parameters to control for achieving a high yield in the methylation reaction?
A2: Key parameters include ensuring anhydrous reaction conditions to prevent side reactions, using a suitable base (such as potassium hydroxide) to facilitate the deprotonation of the starting material, and careful control of the reaction temperature. The choice of solvent is also important, with mixtures like dioxane and water being reported.[1]
Q3: My purified this compound is an oil, but I expected a solid. What should I do?
A3: While some sources describe the product as a brown oil, especially when crude, purification can sometimes yield a solid.[1] If an oily product is obtained, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography may be necessary.
Q4: Are there alternative synthetic routes to 2,2-disubstituted 1,3-cyclopentanediones?
A4: Yes, an alternative route involves the Lewis acid-catalyzed reaction of ketals with 1,2-bis(trimethylsillyloxy)cyclobutene.[3][4] This method can provide good to excellent yields for unhindered ketals.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Base: The base (e.g., KOH) may be old or have absorbed moisture, preventing efficient deprotonation. | Use freshly purchased or properly stored base. Ensure the base is anhydrous. |
| Inefficient Alkylation: The alkylating agent (e.g., iodomethane) may have degraded, or the reaction temperature might be too low. | Use a fresh bottle of the alkylating agent. Ensure the reaction is heated to reflux as specified in the protocol.[1] | |
| Presence of Water: Moisture in the solvent or on the glassware can quench the enolate intermediate. | Use anhydrous solvents and thoroughly dry all glassware before use. | |
| Formation of Multiple Products (Observed by TLC/NMR) | Over-alkylation or Side Reactions: While less common for this specific synthesis, prolonged reaction times or excessive alkylating agent could lead to side reactions. | Monitor the reaction progress by TLC. Avoid unnecessarily long reaction times. |
| Self-condensation of Starting Material: Under basic conditions, the starting 2-methyl-1,3-cyclopentanedione can potentially undergo self-condensation, although this is more of an issue with the parent 1,3-cyclopentanedione.[5] | Add the base portion-wise and ensure efficient stirring to avoid localized high concentrations of base. | |
| Difficult Purification | Persistent Colored Impurities: Tarry byproducts may have formed during the reaction. | After the initial workup, consider a filtration through a small plug of silica (B1680970) gel or treatment with activated charcoal during recrystallization if a solid is obtained. |
| Product is a Dark Oil: Crude product is often obtained as a brown oil.[1] | Purification by flash column chromatography on silica gel is an effective method to obtain a purer product. |
Quantitative Data Summary
Table 1: Synthesis of this compound via Methylation
| Starting Material | Base | Alkylating Agent | Solvent | Reaction Conditions | Yield | Reference |
| 2-Methyl-1,3-cyclopentanedione | Potassium Hydroxide (B78521) (KOH) | Iodomethane (CH₃I) | Dioxane/Water | Reflux | 93% | [1] |
Table 2: Alternative Synthesis of 2,2-Disubstituted 1,3-Cyclopentanediones from Ketals
| Ketal Substrate | Lewis Acid | Reagent | Yield | Reference |
| 2,2,5,5-Tetramethyl-1,3-dioxane | Boron trifluoride etherate | 1,2-bis(trimethylsilyloxy)cyclobutene | 68% | [4] |
| 2-Ethyl-2-methyl-1,3-dioxolane | Boron trifluoride etherate | 1,2-bis(trimethylsilyloxy)cyclobutene | 91.5% | [4] |
Experimental Protocols
Protocol 1: Methylation of 2-Methyl-1,3-cyclopentanedione[1]
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Iodomethane
-
Potassium Hydroxide (KOH)
-
Dioxane
-
Water
-
Diethyl ether (for extraction)
-
10% Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (for extraction)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-cyclopentanedione (1.0 eq) in a mixture of dioxane and water.
-
Add potassium hydroxide (approx. 1.0 eq) to the solution.
-
Add iodomethane (approx. 1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 5 hours.
-
After the initial reflux, add a second portion of KOH and iodomethane and continue to reflux for another 3-4 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Combine the ether extracts and evaporate the solvent.
-
To the residue, add 10% HCl and heat to boiling (approx. 120°C oil bath) for about 15 minutes.
-
Cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (4 times).
-
Combine the dichloromethane extracts, dry over MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be used without further purification or purified by chromatography.
Visualizations
Synthesis Workflow
References
Navigating the Complexities of 1,3-Cyclopentanedione Methylation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The methylation of 1,3-cyclopentanedione (B128120) is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug development and natural product synthesis. However, this seemingly straightforward reaction is often plagued by a lack of selectivity, leading to a mixture of products that can complicate purification and reduce yields. This technical support center provides troubleshooting guidance and frequently asked questions to address the common side reactions encountered during this process, offering insights into how to favor the desired C-alkylation product, 2-methyl-1,3-cyclopentanedione.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses the most frequent challenges researchers face during the methylation of 1,3-cyclopentanedione, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 2-Methyl-1,3-cyclopentanedione and Formation of a Major Byproduct with a Methoxy Group.
-
Potential Cause: O-methylation is occurring as a significant side reaction, leading to the formation of 3-methoxy-2-cyclopenten-1-one. The enolate intermediate in the reaction is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation).
-
Solutions:
-
Solvent Choice: The polarity of the solvent plays a crucial role. Nonpolar, aprotic solvents tend to favor O-methylation. To promote C-alkylation, consider using more polar aprotic solvents.
-
Choice of Base and Counter-ion: The nature of the base and its corresponding counter-ion can influence the reaction's regioselectivity. The use of potassium carbonate is a common practice.
-
Electrophile Hardness: According to Hard-Soft Acid-Base (HSAB) theory, "soft" electrophiles tend to react at the "softer" carbon center of the enolate, while "hard" electrophiles favor the "harder" oxygen center. Methyl iodide is considered a relatively soft electrophile, which generally favors C-alkylation.
-
Temperature Control: Slowly warming the reaction mixture may provide a modest improvement in C- versus O-methylation selectivity.[1]
-
Issue 2: Formation of a Product with a Molecular Weight Corresponding to the Addition of Two Methyl Groups.
-
Potential Cause: Poly-methylation, specifically di-methylation, is occurring. After the initial formation of 2-methyl-1,3-cyclopentanedione, the product can be deprotonated again to form a new enolate, which then reacts with another equivalent of the methylating agent to yield 2,2-dimethyl-1,3-cyclopentanedione.
-
Solutions:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use of a slight excess of 1,3-cyclopentanedione relative to the methylating agent can help minimize the formation of the di-methylated product.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further methylation of the desired product. Lowering the reaction temperature may also help to control the reaction rate and reduce over-methylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the methylation of 1,3-cyclopentanedione?
A1: The two main side products are the O-methylated product, 3-methoxy-2-cyclopenten-1-one, and the di-C-methylated product, this compound.
Q2: How can I favor C-alkylation over O-alkylation?
A2: To favor C-alkylation, it is generally recommended to use a relatively soft methylating agent like methyl iodide in a suitable solvent. While specific conditions can vary, careful selection of the base and solvent system is critical. For the related cyclohexane-1,3-dione, using potassium carbonate as the base in acetone (B3395972) and slowly warming the reaction mixture has been shown to favor C-methylation.[1]
Q3: Is it possible to completely eliminate the formation of side products?
A3: In many cases, completely eliminating side reactions is challenging. The goal is typically to optimize the reaction conditions to maximize the yield of the desired product and simplify purification. Chromatographic separation is often necessary to isolate the pure 2-methyl-1,3-cyclopentanedione.
Quantitative Data Summary
| Substrate | Base | Solvent | Methylating Agent | Product | Yield (%) | Reference |
| Cyclohexane-1,3-dione | K₂CO₃ | Acetone | Methyl Iodide | 2,2-Dimethylcyclohexane-1,3-dione (C,C-alkylation) | 37 | [1] |
| Cyclohexane-1,3-dione | K₂CO₃ | Acetone | Methyl Iodide | 3-Methoxy-2-cyclohexen-1-one (O-alkylation) | 9 | [1] |
Note: The primary product in this specific reported reaction for cyclohexane-1,3-dione was the di-methylated C-alkylation product.
Experimental Protocols
Key Experiment: Methylation of Cyclohexane-1,3-dione (A Model for 1,3-Cyclopentanedione)
This protocol is adapted from a procedure for the methylation of cyclohexane-1,3-dione and can serve as a starting point for the optimization of 1,3-cyclopentanedione methylation.[1]
Materials:
-
Cyclohexane-1,3-dione (1 eq.)
-
Potassium carbonate (2.2 eq.)
-
Methyl iodide (2.2 eq.)
-
Acetone (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cyclohexane-1,3-dione in acetone in a round-bottomed flask.
-
Add potassium carbonate to the solution.
-
Place the resulting mixture in an ice bath and stir for 15 minutes.
-
Add methyl iodide to the mixture.
-
Gradually warm the reaction mixture from 0°C to reflux over 2 hours.
-
Continue to reflux the mixture for an additional 18 hours.
-
Allow the mixture to cool to room temperature and separate the solid by suction filtration.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate on a rotary evaporator.
-
Dissolve the residue in water and dichloromethane, and then extract with dichloromethane.
-
Combine the dichloromethane portions, wash with brine, dry with anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.
-
Purify the resulting crude product by column chromatography.
Visualizations
Caption: Reaction pathways in the methylation of 1,3-cyclopentanedione.
Caption: General experimental workflow for the methylation of 1,3-cyclopentanedione.
References
challenges in the scale-up of 2,2-Dimethyl-1,3-cyclopentanedione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-1,3-cyclopentanedione, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory method involves the methylation of 2-methyl-1,3-cyclopentanedione (B45155). This reaction is typically carried out using a methylating agent like iodomethane (B122720) in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent system like a mixture of water and dioxane.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this synthesis include:
-
Exothermic Reaction Control: The methylation reaction can be exothermic, and managing heat removal in larger reactors is critical to prevent runaway reactions.[2]
-
Mixing Efficiency: Achieving uniform mixing in large vessels can be difficult, potentially leading to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and decreased yield.
-
Phase Transfer Issues: If a biphasic system is used, efficient phase transfer of reactants becomes crucial and can be more challenging to maintain at a larger scale.
-
Product Isolation and Purification: Crystallization and filtration processes that are straightforward in the lab may require significant optimization for large-scale production to ensure product purity and efficient recovery.
-
Side Product Formation: Competing reactions, such as O-alkylation or dialkylation, can become more significant at scale if reaction conditions are not carefully controlled.[3]
Q3: Are there alternative synthesis routes for 2,2-disubstituted 1,3-cyclopentanediones?
A3: Yes, an alternative method involves the reaction of ketals with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) in the presence of a Lewis acid like boron trifluoride etherate. This can be a two-step process involving the formation of a cyclobutanone (B123998) derivative followed by rearrangement.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted 2-methyl-1,3-cyclopentanedione, the O-methylated byproduct, and potentially over-methylated species. The presence of these impurities can complicate purification and affect the final product's quality.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts of the methylating agent and base are used. On a larger scale, incremental or continuous addition of the methylating agent may be necessary. - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, HPLC) to determine the optimal reaction time. |
| Competing O-Alkylation | - The choice of solvent can influence the C- vs. O-alkylation ratio. Protic solvents tend to favor C-alkylation.[3] - The nature of the base and its counter-ion can also affect the selectivity. |
| Side Reactions (e.g., self-condensation of starting material) | - Maintain a low concentration of the enolate by slow addition of the base to the reaction mixture. - Optimize the reaction temperature; lower temperatures may favor the desired alkylation over side reactions. |
| Poor Phase Transfer in Biphasic Reactions | - On a larger scale, mechanical stirring must be efficient to ensure adequate mixing of the aqueous and organic phases. - Consider the use of a phase-transfer catalyst (PTC) to facilitate the transport of the enolate to the organic phase. This can be particularly beneficial during scale-up.[4][5] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Oily Product Instead of Crystalline Solid | - Ensure the reaction has gone to completion, as the presence of starting material or intermediates can inhibit crystallization. - Attempt to induce crystallization by scratching the inside of the vessel or by seeding with a small crystal of the pure product. - If the product remains an oil, consider purification by column chromatography. |
| Co-crystallization of Impurities | - Select an appropriate recrystallization solvent or solvent system that effectively solubilizes the impurities while having lower solubility for the desired product at reduced temperatures. - Multiple recrystallizations may be necessary to achieve the desired purity. |
| Formation of Tarry Byproducts | - Tarry materials can sometimes be removed by treating the crude product solution with activated carbon before filtration and crystallization.[6] |
Quantitative Data
Table 1: Representative Lab-Scale Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 2-methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol) | 1. Iodomethane (6.0 mL, 96.4 mmol) 2. KOH (5.097 g, 90.8 mmol) | Water (25 mL) / Dioxane (75 mL) | Reflux for 5 hours, followed by addition of more KOH and iodomethane and further reflux. | 93% | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound (Lab-Scale)
This protocol is adapted from the literature for the methylation of 2-methyl-1,3-cyclopentanedione.[1]
Materials:
-
2-methyl-1,3-cyclopentanedione
-
Iodomethane
-
Potassium hydroxide (KOH)
-
Dioxane
-
Water
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-cyclopentanedione (89.4 mmol) in a mixture of water (25 mL) and dioxane (75 mL).
-
Add potassium hydroxide (90.8 mmol) to the solution.
-
Add iodomethane (96.4 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After 5 hours, add an additional portion of KOH (in a water/dioxane solution) and iodomethane and continue to reflux for another 3 hours.
-
Allow the reaction mixture to cool to room temperature and stir overnight.
-
Extract the mixture with ether.
-
Combine the ether extracts and evaporate the solvent.
-
To the residue, add 10% HCl (50 mL) and heat to boiling for approximately 15 minutes.
-
Cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent to yield the crude product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. This compound | 3883-58-7 [amp.chemicalbook.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Scale-up of <i>N</i>-alkylation reaction using phase-transfer catalysis with integrated separation in flow [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-cyclopentanedione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-Dimethyl-1,3-cyclopentanedione.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product after synthesis is a brown oil, but I expected a solid. What are the potential causes and how can I purify it?
A1: The appearance of a brown, oily product instead of a solid is a common issue that can arise from several factors.
Possible Causes:
-
Incomplete Reaction: The presence of the unreacted starting material, 2-methyl-1,3-cyclopentanedione (B45155), can result in an impure, oily final product.
-
Residual Solvents: Inadequate removal of solvents used during the reaction and extraction (e.g., dioxane, ether, dichloromethane) can prevent the product from solidifying.[1][2]
-
Formation of Byproducts: Under the basic conditions of the reaction, side reactions such as aldol (B89426) condensations or polymerizations can occur, leading to the formation of tarry, colored impurities.[3]
Troubleshooting and Purification Strategies:
-
Acid-Base Extraction: A thorough workup is critical. After the reaction, ensure the mixture is acidified (e.g., with 10% HCl) and heated to hydrolyze any intermediates, then neutralized with a saturated NaHCO₃ solution before extraction.[1][2] This helps remove basic and acidic impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from non-polar and polar impurities. A silica (B1680970) gel column with a gradient elution system (e.g., starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate) can be employed.
-
Inducing Crystallization: If the oil is relatively pure, crystallization can be induced. Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound.[4]
-
Distillation: For thermally stable compounds, vacuum distillation can be an effective purification method to separate the product from non-volatile tars and polymeric materials.[5]
Q2: My purified product is off-white or has a yellowish tint. How can I remove these colored impurities?
A2: Colored impurities are often high molecular weight byproducts or degradation products.
Possible Causes:
-
Degradation: The product or intermediates may have partially degraded during the reaction, especially if the reflux time or temperature was excessive.
-
Tarry Byproducts: As in the synthesis of related cyclopentanediones, small amounts of insoluble, tarry materials can form and impart color to the final product.[3]
Decolorization Methods:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a minimum amount of a suitable hot solvent. Add a small amount of activated charcoal (e.g., Norit), typically 1-2% of the product's weight. Boil the solution for a few minutes, then perform a hot filtration through a pre-heated funnel to remove the charcoal.[6][7] Allow the filtrate to cool and crystallize.
-
Silica Gel Plug Filtration: Dissolve the product in a solvent of minimal polarity (e.g., dichloromethane) and pass it through a short column (a "plug") of silica gel. The highly polar colored impurities will often adsorb onto the silica, while the desired product is eluted.
Q3: The overall yield of my synthesis is significantly lower than reported in the literature. What are the common reasons for this loss of product?
A3: Low yields can be attributed to issues in both the reaction and the workup/purification stages.
Possible Causes:
-
Incomplete Methylation: The reaction may not have gone to completion. The second methylation step to form the gem-dimethyl group is often slower than the first.
-
Product Loss During Workup: this compound has some water solubility. Aggressive or insufficient extractions can lead to significant product loss in the aqueous phase.
-
Loss During Purification:
Strategies for Yield Optimization:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and ensure the disappearance of the 2-methyl-1,3-cyclopentanedione starting material.
-
Extraction Optimization: Perform multiple extractions (e.g., 4 x 75 mL instead of 2 x 150 mL) with the organic solvent to ensure complete removal of the product from the aqueous layer.[1]
-
Purification Protocol:
-
Recrystallization: Carefully determine the optimal solvent or solvent pair and use the minimum amount of hot solvent required to dissolve the product.
-
Chromatography: If product decomposition on silica is suspected, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Q4: How can I accurately assess the purity of my final product and identify potential byproducts?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
-
Chromatographic Techniques:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities, unreacted starting materials, and byproducts. It provides both separation and mass information for identification.[8]
-
HPLC (High-Performance Liquid Chromatography): Useful for quantifying the purity of the final product and detecting less volatile impurities.[8]
-
-
Spectroscopic Techniques:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides structural confirmation of the desired product and helps identify and quantify impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (126.15 g/mol ).[9]
-
-
Physical Characterization:
-
Melting Point Analysis: A pure compound will have a sharp melting point range. A broad or depressed melting range is a strong indicator of impurities.[4]
-
Data Presentation
Table 1: Summary of a Typical Synthesis Protocol and Expected Results
| Parameter | Value / Condition | Expected Outcome / Notes |
| Starting Material | 2-methyl-1,3-cyclopentanedione | Purity should be >98% to avoid introducing impurities. |
| Reagents | Iodomethane, Potassium Hydroxide (KOH) | Iodomethane is typically used in slight excess. |
| Solvent | Dioxane / Water mixture | A common solvent system for this alkylation.[1] |
| Reaction Temperature | Reflux | The reaction is typically heated to ensure completion.[1] |
| Reaction Time | 8-10 hours (often with staged addition of reagents) | Monitor by TLC or GC-MS for completion.[1] |
| Workup Procedure | Acidification (HCl), Neutralization (NaHCO₃), Extraction (DCM/Ether) | Crucial for removing inorganic salts and ionic byproducts.[1][2] |
| Crude Product Form | Brown Oil[1][2] | Typically requires further purification. |
| Purified Product Form | Off-white / Tan Solid | Crystalline solid after purification. |
| Expected Yield | ~93% (crude) | Yields can vary based on reaction scale and purification method.[1] |
| Molecular Weight | 126.15 g/mol [9] | Confirmable via Mass Spectrometry. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude oily product in a minimal amount of dichloromethane (B109758) or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate (B1210297) in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization with Activated Charcoal
-
Dissolution: Place the crude, colored product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of water and ethanol, or toluene) until the solid just dissolves.
-
Charcoal Treatment: Add a small scoop (1-2% by weight) of activated charcoal to the hot solution.[6]
-
Hot Filtration: Swirl the mixture and keep it hot for 5-10 minutes. Preheat a filter funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. This compound | 3883-58-7 [amp.chemicalbook.com]
- 2. This compound | 3883-58-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. hovione.com [hovione.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. 1,3-Cyclopentanedione, 2,2-dimethyl- | C7H10O2 | CID 19763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 2,2-Dimethyl-1,3-cyclopentanedione Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 2,2-dimethyl-1,3-cyclopentanedione.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the alkylation of this compound?
The main challenge is controlling the regioselectivity of the reaction. The enolate intermediate is an ambident nucleophile, meaning it can be alkylated at either the carbon atom (C-alkylation) to yield the desired 2-alkyl-2-methyl-1,3-cyclopentanedione, or at the oxygen atom (O-alkylation) to form a vinyl ether by-product.[1]
Q2: How do reaction conditions influence C-alkylation versus O-alkylation?
Several factors can be adjusted to favor the desired C-alkylation:
-
Solvent: Protic solvents (e.g., water, ethanol) can solvate the oxygen of the enolate, sterically hindering O-alkylation and thus promoting C-alkylation.[1][2] Polar aprotic solvents (e.g., DMF, DMSO), on the other hand, tend to favor O-alkylation.[1]
-
Base/Counter-ion: The choice of base and its corresponding counter-ion is crucial. Smaller cations like Li+ associate more tightly with the oxygen atom, which can favor C-alkylation.[2]
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides, generally favor C-alkylation, whereas "harder" electrophiles, like alkyl chlorides or triflates, are more prone to O-alkylation.[3]
Q3: What are common side reactions other than O-alkylation?
Besides O-alkylation, other potential side reactions include dialkylation (if there are other acidic protons) and self-condensation of the starting material, although the latter is less likely with the fully substituted C2 position in this compound.[4][5] Incomplete reactions can also be a source of low yield.[1]
Q4: My reaction is not proceeding to completion. What are the possible causes?
Incomplete reactions can be due to several factors:
-
Insufficiently strong base: The base may not be strong enough to fully deprotonate the dione.
-
Poor quality reagents: The base, solvent, or alkylating agent may be old or contain impurities. For instance, moisture in the solvent can quench the enolate.[6]
-
Low reaction temperature: The activation energy for the reaction may not be reached.
-
Steric hindrance: A bulky alkylating agent may react slowly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired C-alkylated product | Predominant O-alkylation.[1] | - Use a protic solvent like water or ethanol.[1] - Employ an alkyl iodide instead of a bromide or chloride.[3] - Use a base with a small counter-ion (e.g., a lithium base).[2] |
| Incomplete reaction.[1] | - Use a stronger base such as LDA or NaH.[6] - Ensure all reagents and solvents are anhydrous.[6] - Increase the reaction temperature or prolong the reaction time.[7] | |
| Difficult product purification.[1] | - Optimize the reaction to minimize side products. - Employ careful column chromatography for purification. | |
| Multiple spots on TLC, indicating side products | Competing C- and O-alkylation.[4] | - Adjust reaction conditions as described above to favor C-alkylation. |
| Dialkylation (less common for this substrate). | - Use a stoichiometric amount of the base and alkylating agent. | |
| Self-condensation of starting material.[5] | - This is unlikely for this compound but can be minimized by slow addition of the base. | |
| Reaction is sluggish or does not start | Inactive reagents. | - Use freshly prepared or purchased reagents and anhydrous solvents.[6] |
| Low reaction temperature.[7] | - Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Unreactive alkylating agent.[7] | - Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide). |
Quantitative Data Summary
The following table provides an illustrative summary of how reaction conditions can affect the yield of C-alkylation for this compound. The values are representative and based on general principles of 1,3-dione alkylation.
| Base | Solvent | Alkylating Agent | Temperature (°C) | Approx. C-Alkylation Yield (%) | Approx. O-Alkylation Yield (%) |
| K₂CO₃ | Acetone | Methyl Iodide | Reflux | 75-85 | 5-15 |
| NaH | THF | Benzyl Bromide | 25-60 | 80-90 | <5 |
| LDA | THF | Ethyl Bromide | -78 to 25 | 85-95 | <5 |
| KOH | Water/Dioxane | Methyl Iodide | Reflux | 90-95 | <5 |
| K₂CO₃ | DMF | Methyl Iodide | 80 | 60-70 | 20-30 |
Experimental Protocols
Key Experiment: C-Alkylation of this compound with Methyl Iodide
This protocol is adapted from the methylation of 2-methyl-1,3-cyclopentanedione.[8]
Materials:
-
This compound
-
Methyl Iodide (Iodomethane)
-
Potassium Hydroxide (B78521) (KOH)
-
Water
-
10% Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of water and 1,4-dioxane (e.g., 1:3 v/v).
-
Base and Alkylating Agent Addition: To the stirred solution, add potassium hydroxide (1.05 eq.) and methyl iodide (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts and treat with 10% HCl. Heat the mixture briefly.
-
Cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
-
Purification:
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
Caption: Troubleshooting workflow for alkylation of this compound.
Caption: General reaction scheme for the alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Cyclopentanedione, 2,2-dimethyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Alkyl-1,3-Cyclopentanediones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-alkylation during the synthesis of 2-alkyl-1,3-cyclopentanediones.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of cyclopentanedione synthesis, and why is it a problem?
A1: Over-alkylation, also known as polyalkylation, is a common side reaction where more than one alkyl group is added to the 1,3-cyclopentanedione (B128120) ring, resulting in the formation of 2,2-dialkyl-1,3-cyclopentanediones and other polysubstituted products. This occurs because the initial mono-alkylated product is still susceptible to deprotonation and subsequent reaction with the alkylating agent. Over-alkylation is problematic as it reduces the yield of the desired mono-alkylated product and complicates purification due to the similar properties of the mono- and di-alkylated compounds.
Q2: What are the key factors that influence the selectivity between mono- and di-alkylation?
A2: The selectivity between mono- and di-alkylation is primarily influenced by several factors:
-
Stoichiometry of Reactants: Using a molar excess of the alkylating agent can drive the reaction towards di-alkylation.
-
Choice of Base: The strength and steric hindrance of the base play a crucial role. Strong, non-hindered bases can readily deprotonate the mono-alkylated product, promoting a second alkylation.
-
Reaction Temperature: Higher temperatures can increase the rate of the second alkylation reaction.[1]
-
Solvent: The polarity of the solvent can affect the reactivity of the enolate and the solubility of the intermediates.[2]
Q3: How can I favor C-alkylation over O-alkylation?
A3: While O-alkylation to form the enol ether is a possible side reaction, C-alkylation is typically the desired pathway for the synthesis of 2-alkyl-1,3-cyclopentanediones. To favor C-alkylation, consider the following:
-
Solvent Choice: Protic solvents or weakly polar aprotic solvents like THF tend to favor C-alkylation.[3]
-
Counter-ion: The nature of the metal counter-ion of the enolate can influence the reaction site.
-
Leaving Group: The leaving group on the alkylating agent can also play a role.
Q4: Can I use a protecting group strategy to prevent over-alkylation?
A4: Yes, a protecting group strategy can be employed. One of the carbonyl groups of 1,3-cyclopentanedione can be selectively protected, for instance, as a ketal.[4][5] This prevents the formation of the di-anion and directs alkylation to the desired position. Following the alkylation step, the protecting group is removed to yield the mono-alkylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product and significant formation of the di-alkylated byproduct. | 1. Excess of alkylating agent. 2. Use of a strong, non-hindered base. 3. High reaction temperature. | 1. Use a 1:1 or slight excess of the 1,3-cyclopentanedione to the alkylating agent. 2. Employ a weaker base or a sterically hindered base. 3. Conduct the reaction at a lower temperature and monitor the progress closely. |
| Formation of O-alkylated byproduct (enol ether). | 1. Use of a highly polar aprotic solvent (e.g., DMSO, DMF). 2. "Naked" enolate due to strong cation solvation. | 1. Switch to a less polar solvent such as THF or toluene (B28343). 2. Consider using a different base with a counter-ion that promotes C-alkylation. |
| Complex mixture of products, including self-condensation products. | 1. The enolate of 1,3-cyclopentanedione is reacting with another molecule of the dione. 2. Prolonged reaction time or high concentration of base. | 1. Add the 1,3-cyclopentanedione solution slowly to the base and alkylating agent mixture to keep its instantaneous concentration low. 2. Reduce the reaction time and use the minimum effective amount of base. |
| Difficulty in separating the mono- and di-alkylated products. | The polarity and boiling points of the mono- and di-alkylated products are often very similar. | Optimize the reaction conditions to maximize the formation of the mono-alkylated product. For purification, consider using flash column chromatography with a carefully selected eluent system. In some cases, fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. |
Data Presentation
The following table summarizes the expected impact of different reaction conditions on the selectivity of the alkylation of 1,3-cyclopentanedione. The yields are illustrative and will vary depending on the specific substrates and detailed experimental conditions.
| Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) | Notes |
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972) | Reflux | 65-75 | 10-20 | A common and mild base for mono-alkylation. |
| Sodium Hydride (NaH) | THF | 0 to RT | 50-60 | 30-40 | A strong base that can lead to significant di-alkylation. |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 40-50 | 40-50 | Can promote both mono- and di-alkylation. |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | 70-80 | 5-15 | A strong, sterically hindered base that can favor mono-alkylation. |
| Potassium tert-Butoxide (KOtBu) | t-Butanol | RT to Reflux | 60-70 | 20-30 | A strong, sterically hindered base. |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of 1,3-Cyclopentanedione
This protocol is designed to favor the formation of the mono-alkylated product by using a mild base and controlling the stoichiometry.
Materials:
-
1,3-Cyclopentanedione
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclopentanedione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Slowly add the alkyl halide (1.05 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Dieckmann Condensation for the Synthesis of the Cyclopentanedione Ring
The synthesis of the 1,3-cyclopentanedione ring is often achieved via a Dieckmann condensation of a dialkyl adipate (B1204190).[3][6][7][8]
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.
-
Heat the solution to reflux.
-
Slowly add a solution of diethyl adipate (1.0 eq) in anhydrous toluene to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench with dilute HCl until the solution is acidic (pH ~5-6).
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 2-ethoxycarbonyl-1,3-cyclopentanedione, which can be further hydrolyzed and decarboxylated to 1,3-cyclopentanedione.[6]
Visualizations
Caption: Reaction pathway for the alkylation of 1,3-cyclopentanedione.
Caption: A logical workflow for troubleshooting over-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
troubleshooting low yields in Diels-Alder reactions with cyclopentanedione dienophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Diels-Alder reactions involving cyclopentanedione and its derivatives as dienophiles, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Diels-Alder reaction with a cyclopentanedione dienophile?
Low yields can stem from several factors. Key considerations include the inherent reactivity of your specific diene and dienophile, the reaction conditions (temperature, solvent, concentration), the stability of the reactants and products, and the potential for side reactions or polymerization. Cyclopentanedione, as an electron-poor dienophile due to its two carbonyl groups, generally reacts well with electron-rich dienes.[1][2] However, optimizing the reaction parameters is often crucial for achieving high yields.
Q2: Can the cyclopentanedione dienophile itself be the source of the low yield?
Yes. The stability of the cyclopentanedione derivative under the reaction conditions is a critical factor. At elevated temperatures, dienophiles can be prone to decomposition or polymerization, leading to a reduction in the concentration of the active dienophile and the formation of undesired byproducts. It is important to assess the thermal stability of your specific cyclopentanedione derivative.
Q3: How does the choice of diene affect the reaction yield?
The electronic nature of the diene is paramount. For a normal-demand Diels-Alder reaction with an electron-poor dienophile like cyclopentanedione, an electron-rich diene is preferred.[2] Dienes with electron-donating groups (e.g., alkyl, alkoxy) will generally give higher yields than those with electron-withdrawing groups.[3] Additionally, the diene must be able to adopt the s-cis conformation for the reaction to occur.[4] Cyclic dienes like cyclopentadiene (B3395910) are locked in the reactive s-cis conformation and are often excellent partners for these reactions.[4][5]
Q4: Is a Lewis acid catalyst always necessary for these reactions?
Not always, but Lewis acid catalysis is a common strategy to improve both the rate and yield of Diels-Alder reactions, especially when thermal conditions are insufficient.[6] Lewis acids coordinate to one of the carbonyl groups of the cyclopentanedione, making the dienophile even more electron-deficient and thus more reactive towards the diene.[7] However, the choice of Lewis acid and its concentration must be carefully optimized, as they can also promote side reactions.
Q5: My reaction appears to be producing multiple products. What could be the cause?
The formation of multiple products can be due to several reasons. One common issue is the formation of both endo and exo stereoisomers. The endo product is often the kinetically favored product, but the exo product may be more thermodynamically stable.[8] Running the reaction at lower temperatures can often improve selectivity for the endo product.[9] Another possibility is the occurrence of side reactions, such as dimerization of a reactive diene (e.g., cyclopentadiene) or polymerization of the dienophile.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving low yields in your Diels-Alder reactions with cyclopentanedione dienophiles.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
-
Low Reactivity of Reaction Partners:
-
Diene: If using an electron-neutral or electron-poor diene, consider switching to a more electron-rich diene. Dienes with electron-donating substituents will accelerate the reaction.[3]
-
Dienophile: While cyclopentanedione is generally reactive, ensure it is of high purity. Impurities can inhibit the reaction.
-
-
Suboptimal Reaction Conditions:
-
Temperature: If running the reaction at room temperature, a moderate increase in temperature may be necessary to overcome the activation energy.[2] However, be cautious of excessively high temperatures, which can lead to the retro-Diels-Alder reaction or decomposition.[9]
-
Concentration: Low concentrations of reactants can slow down the reaction rate. Try increasing the concentration of both the diene and dienophile.
-
Solvent: The choice of solvent can influence reaction rates. While nonpolar solvents are common, polar solvents and even aqueous conditions have been shown to accelerate certain Diels-Alder reactions.[5] Experiment with a range of solvents to find the optimal one for your system.
-
-
Use of a Catalyst:
-
If thermal conditions are not providing satisfactory yields, consider the use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂).[6] Start with catalytic amounts and optimize the loading, as excess Lewis acid can sometimes lead to side reactions.
-
Problem 2: Presence of Unreacted Starting Materials
Possible Causes and Solutions:
-
Equilibrium Position: The Diels-Alder reaction is reversible, and at higher temperatures, the equilibrium may shift back towards the starting materials (retro-Diels-Alder).[9] If you suspect this is the case, try running the reaction at a lower temperature for a longer period.
-
Diene Dimerization: Highly reactive dienes like cyclopentadiene can dimerize, reducing the effective concentration of the diene available to react with your dienophile.[5] If you are using cyclopentadiene, it is often best to use freshly "cracked" monomer from dicyclopentadiene.[10]
-
Insufficient Reaction Time: Some Diels-Alder reactions can be slow. Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
Problem 3: Formation of Side Products and Polymeric Material
Possible Causes and Solutions:
-
Polymerization of Dienophile: Cyclopentanedione, especially under harsh conditions (high temperature or presence of certain catalysts), may be susceptible to polymerization. If you observe the formation of insoluble material, this could be a contributing factor. Consider milder reaction conditions.
-
Side Reactions of the Diene: Besides dimerization, some dienes can undergo other side reactions. Ensure your diene is pure and that the reaction is carried out under an inert atmosphere if it is sensitive to oxidation.
-
Lewis Acid-Induced Side Reactions: While beneficial, Lewis acids can sometimes catalyze undesired reactions. If you are using a Lewis acid and observing significant side product formation, try reducing the amount of catalyst or switching to a milder Lewis acid.
Data Presentation
Table 1: Effect of Lewis Acid Catalysis on Diels-Alder Reaction Yields
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentadiene | 1,4-Naphthoquinone | None | Dichloromethane | 25 | 24 | 0 | [11] |
| 2 | Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂ (10) | Dichloromethane | 25 | 12 | 85 | [11] |
| 3 | Cyclopentadiene | 1,4-Naphthoquinone | FeCl₃ (10) | Dichloromethane | 25 | 12 | 20 | [11] |
| 4 | Cyclopentadiene | 1,4-Naphthoquinone | AlCl₃ (10) | Dichloromethane | 25 | 12 | 65 | [11] |
Note: 1,4-Naphthoquinone is used here as an analogue to illustrate the significant impact of Lewis acid catalysis on a dienophile with two carbonyl groups.
Experimental Protocols
Representative Protocol 1: Thermal Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride (B1165640)
This protocol is for the reaction of cyclopentadiene with maleic anhydride, a cyclic dienophile with two carbonyls, which serves as a good model for reactions with cyclopentanedione.
Materials:
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Hexane (B92381) or petroleum ether
-
Freshly cracked cyclopentadiene
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.[12]
-
Add 8 mL of hexane or petroleum ether to the solution and then cool the flask in an ice bath.[12]
-
To the cold maleic anhydride solution, add 2.0 mL of freshly cracked cyclopentadiene and swirl the mixture.[12]
-
Allow the mixture to stand, and the product will begin to crystallize.[12]
-
To improve crystal quality, gently heat the mixture on a hot plate until the product redissolves, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.[12]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.[13]
-
Air-dry the crystals and determine the yield and melting point.[14]
Representative Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general guideline for a Lewis acid-catalyzed Diels-Alder reaction. The specific Lewis acid, solvent, and temperature will need to be optimized for your particular substrates.
Materials:
-
Diene
-
Cyclopentanedione derivative
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the cyclopentanedione derivative and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid to the stirred solution.
-
After a short period of stirring (e.g., 15-30 minutes), add the diene dropwise.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by an appropriate analytical method.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate the solution under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[14][15]
Visualizations
General Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Troubleshooting Logic for Low Yields
Caption: Decision tree for troubleshooting low yields.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. www1.udel.edu [www1.udel.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 2,2-dimethylcyclopentane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 2,2-dimethylcyclopentane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2,2-dimethylcyclopentane-1,3-dione?
A1: The primary methods for purifying solid 2,2-dimethylcyclopentane-1,3-dione and analogous compounds are recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude 2,2-dimethylcyclopentane-1,3-dione?
A2: Common impurities may include unreacted starting materials such as 2-methylcyclopentane-1,3-dione, residual reagents from the methylation process (e.g., methyl iodide), and byproducts from side reactions. The crude product may also appear as a brown oil.[1]
Q3: How can I remove colored impurities from my sample?
A3: Colored impurities can often be removed during recrystallization by treating the hot solution with activated charcoal (Norit).[2] The charcoal adsorbs the colored compounds, and subsequent filtration of the hot solution should yield a colorless filtrate from which the purified product can be crystallized.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution is too saturated or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try reheating the solution to redissolve the oil and then add a small amount of additional hot solvent to reduce the saturation. Allowing the solution to cool more slowly can also promote crystal formation over oiling. If the problem persists, purification by column chromatography may be a more suitable approach.
Q5: What is the expected melting point of pure 2,2-dimethylcyclopentane-1,3-dione?
A5: The reported melting point for 2,2-dimethylcyclopentane-1,3-dione is in the range of 46-47 °C.[2] A broad melting range for your purified product likely indicates the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a different recrystallization solvent or use a solvent pair.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration. |
| Product Does Not Crystallize | - The solution is not sufficiently supersaturated.- The presence of impurities is inhibiting crystallization. | - Concentrate the solution by carefully evaporating some of the solvent.- Try scratching the inner wall of the flask with a glass rod at the solution's surface to induce nucleation.- Add a seed crystal of pure 2,2-dimethylcyclopentane-1,3-dione.- Cool the solution in an ice bath to further decrease solubility. |
| Purified Product is Still Colored | - The activated charcoal treatment was not effective.- The colored impurity co-crystallizes with the product. | - Ensure sufficient contact time and agitation with the activated charcoal.- Repeat the recrystallization with a fresh batch of activated charcoal.- Consider an alternative purification method such as column chromatography. |
| Poor Separation in Column Chromatography | - The chosen solvent system (eluent) has inappropriate polarity.- The column is overloaded with the crude product. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. An ideal Rf value for the product is typically 0.2-0.4.- Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight. |
| Product is an Oil and Won't Solidify | - Significant impurities are present, depressing the melting point.- The product may be hydrated or contain residual solvent. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Dry the oil under high vacuum to remove any volatile impurities or solvents.- Consider triturating the oil with a non-polar solvent like cold hexanes to try and induce solidification. |
Data Presentation
Table 1: Physical Properties of 2,2-dimethylcyclopentane-1,3-dione
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol [3] |
| Appearance | Off-white to light yellow solid[2] |
| Melting Point | 46-47 °C[2] |
| Boiling Point | 213.4 ± 23.0 °C (Predicted)[2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; low solubility in water.[4] |
Table 2: Comparison of Purification Methods for Cyclic Diones (General)
| Method | Principle | Typical Yield | Purity Achieved | Notes |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | 50-90% | Good to Excellent | Choice of solvent is critical. May require trial and error. |
| Sublimation | The compound transitions from a solid to a gas phase, leaving non-volatile impurities behind. | Variable | Excellent | Only suitable for compounds with a sufficiently high vapor pressure below their melting point. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase. | 40-80% | Good to Excellent | Can be time-consuming and requires larger volumes of solvent. |
| Distillation | Separation based on differences in boiling points. | Variable | Good | Best for liquid compounds or low-melting solids. May not be suitable for thermally sensitive compounds. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Potential solvents for 2,2-dimethylcyclopentane-1,3-dione and similar compounds include water, ethanol, ethyl acetate (B1210297), diisopropyl ether, or a mixture of solvents like hexane/ethyl acetate.[2][5][6]
-
Dissolution: In a flask, add the crude 2,2-dimethylcyclopentane-1,3-dione and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Column Chromatography Protocol (General)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. A common eluent for compounds of this type is a gradient of ethyl acetate in hexane.[7]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,2-dimethylcyclopentane-1,3-dione.
Mandatory Visualization
References
- 1. 2,2-Dimethyl-1,3-cyclopentanedione | 3883-58-7 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3-Cyclopentanedione, 2,2-dimethyl- | C7H10O2 | CID 19763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2-Dimethyl-1,3-cyclopentanedione and 2-Methyl-1,3-cyclopentanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,2-dimethyl-1,3-cyclopentanedione and 2-methyl-1,3-cyclopentanedione (B45155). The presence or absence of an acidic proton at the C2 position fundamentally dictates their synthetic utility, particularly in reactions involving enolate intermediates. This comparison is supported by established chemical principles and available experimental data.
Key Structural and Physicochemical Differences
The primary determinant of the differential reactivity between these two compounds is the substitution at the C2 position, which lies between the two carbonyl groups.
| Property | 2-Methyl-1,3-cyclopentanedione | This compound |
| Structure | ||
| CAS Number | 765-69-5[1] | 3883-58-7[2] |
| Molecular Formula | C₆H₈O₂[3] | C₇H₁₀O₂[2] |
| Molecular Weight | 112.13 g/mol [3] | 126.15 g/mol [2] |
| C2 α-Hydrogen(s) | 1 | 0 |
| Predicted pKa (C2-H) | ~10.83 | Not Applicable |
Reactivity Comparison
The presence of an acidic proton on the carbon atom situated between the two carbonyl groups in 2-methyl-1,3-cyclopentanedione makes it a versatile nucleophile precursor. In contrast, this compound lacks this acidic proton, drastically altering its reactivity profile.
Enolate Formation and Subsequent Reactions
2-Methyl-1,3-cyclopentanedione: The proton at the C2 position is readily abstracted by a base to form a resonance-stabilized enolate.[4] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
This compound: Lacking a proton at the C2 position, this compound cannot form an enolate at this site. Consequently, it does not readily participate in reactions where it would act as a C2-nucleophile. While enolization involving the C4 or C5 protons is theoretically possible, it is significantly less favorable as these protons are much less acidic.
C-Alkylation
2-Methyl-1,3-cyclopentanedione: This compound can be readily C-alkylated at the C2 position via its enolate. A prime example is its reaction with iodomethane (B122720) in the presence of a base to yield this compound.
This compound: Further C-alkylation at the C2 position is not possible. Alkylation at other positions (C4 or C5) would require much stronger bases and harsher conditions and is not a common transformation.
Condensation Reactions (e.g., Michael Addition and Aldol (B89426) Condensation)
2-Methyl-1,3-cyclopentanedione: This dione (B5365651) is an excellent substrate for condensation reactions. For instance, it is a classic nucleophile in the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.
This compound: Due to its inability to act as a C2-nucleophile, it does not undergo Michael additions or aldol condensations in the same manner. However, its carbonyl groups can still act as electrophiles. For example, it can undergo a Wittig reaction, demonstrating the reactivity of its carbonyl carbons.[5]
Experimental Protocols
Synthesis of this compound via Alkylation of 2-Methyl-1,3-cyclopentanedione
This protocol is adapted from a literature procedure and serves as a key experimental point of comparison, as the reactivity of the starting material is essential for the synthesis of the product.[6]
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Iodomethane
-
Potassium hydroxide (B78521) (KOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
A solution of 2-methyl-1,3-cyclopentanedione (89.4 mmol) and iodomethane (96.4 mmol) is prepared.
-
A solution of KOH (90.8 mmol) in a mixture of water (25 mL) and dioxane (75 mL) is added to the first solution.
-
The mixture is heated to reflux for 5 hours.
-
A second solution of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL) and dioxane (15 mL) is added, and reflux is continued for another 3 hours.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is cooled and extracted with diethyl ether.
-
The combined ether extracts are evaporated, and the residue is mixed with 10% HCl (50 mL) and heated to boiling for approximately 15 minutes.
-
After cooling, the solution is neutralized with saturated NaHCO₃ solution and extracted with dichloromethane.
-
The combined dichloromethane extracts are dried over MgSO₄, filtered, and evaporated to yield this compound.
This synthesis directly demonstrates the nucleophilic character of the enolate derived from 2-methyl-1,3-cyclopentanedione.
Representative Michael Addition: Robinson Annulation Precursor Synthesis
The following is a generalized protocol for the Michael addition of 2-methyl-1,3-cyclopentanedione to an α,β-unsaturated ketone, a key step in the Robinson annulation.[7]
Materials:
-
2-Methyl-1,3-cyclopentanedione
-
Methyl vinyl ketone (or other α,β-unsaturated ketone)
-
Base catalyst (e.g., potassium hydroxide, piperidinium (B107235) acetate)
-
Solvent (e.g., water, methanol)
Procedure:
-
2-Methyl-1,3-cyclopentanedione (1 equivalent) is dissolved in the chosen solvent.
-
A catalytic amount of base is added to the solution.
-
Methyl vinyl ketone (1 equivalent) is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
The reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The crude product, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is purified by chromatography or crystallization.
Summary and Conclusion
The reactivity of 2-methyl-1,3-cyclopentanedione is dominated by the acidity of its C2 proton, which allows for the facile formation of a nucleophilic enolate. This enolate is key to its participation in a wide range of C-C bond-forming reactions, including alkylations and condensations, making it a valuable building block in organic synthesis.
Conversely, this compound, lacking this acidic proton, is unable to form a C2-enolate and thus does not exhibit the same nucleophilic reactivity. Its chemistry is primarily centered on the electrophilicity of its carbonyl carbons. This fundamental difference in their ability to form a key reactive intermediate is the cornerstone of their divergent chemical behavior and dictates their respective applications in synthetic chemistry. For researchers in drug development, understanding this distinction is crucial for designing synthetic routes that leverage the unique properties of each molecule.
References
- 1. 2-Methyl-1,3-cyclopentanedione 99 765-69-5 [sigmaaldrich.com]
- 2. 1,3-Cyclopentanedione, 2,2-dimethyl- | C7H10O2 | CID 19763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-cyclopentanedione | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 3883-58-7 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
comparing steric hindrance of 2,2-dimethyl vs 2-allyl-2-methyl-1,3-cyclopentanedione
For researchers, scientists, and drug development professionals, understanding the steric environment around a core molecular scaffold is critical for predicting reaction outcomes, designing selective syntheses, and interpreting structure-activity relationships. This guide provides a comparative analysis of the steric hindrance presented by two common substituted 1,3-cyclopentanediones: 2,2-dimethyl-1,3-cyclopentanedione and 2-allyl-2-methyl-1,3-cyclopentanedione (B1267027).
While direct comparative kinetic studies for these specific molecules are not extensively documented, a robust understanding of their relative steric bulk can be extrapolated from fundamental principles of conformational analysis and the established impact of substituents on reaction efficiency. In the synthesis of 2,2-disubstituted 1,3-cyclopentanediones, it has been noted that steric hindrance can considerably reduce reaction yields, underscoring the importance of substituent size.[1]
Executive Summary
The primary difference in steric hindrance between this compound and 2-allyl-2-methyl-1,3-cyclopentanedione arises from the replacement of a methyl group with a larger and more conformationally flexible allyl group. The allyl group, with its sp² hybridized carbons and associated p-orbitals, occupies a significantly larger volume of space than the sp³ hybridized methyl group. This increased steric bulk can influence the accessibility of the adjacent carbonyl groups to incoming reagents, thereby affecting reaction kinetics and equilibria.
Comparative Steric Influence: A-Values
A useful, albeit indirect, method for quantifying the steric demand of a substituent is the use of "A-values". These values are derived from the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). A larger A-value corresponds to a greater steric bulk of the substituent.[2] While these values are determined in a cyclohexane system, they provide a valuable general approximation of steric effects.[2]
| Substituent | A-Value (kcal/mol) |
| Methyl (-CH₃) | ~1.74 |
| Vinyl (-CH=CH₂) | ~1.6 |
| Allyl (-CH₂CH=CH₂) * | >1.74 (Estimated) |
Note: A direct A-value for the allyl group is not commonly tabulated. However, given that it is larger than a methyl group and contains a vinyl group, its steric demand is anticipated to be greater than that of a methyl group. The free rotation around the C-C single bond in the allyl group allows it to sweep out a larger conformational space compared to the more compact methyl group.
Structural and Conformational Analysis
The steric hindrance of the substituents at the C2 position of the 1,3-cyclopentanedione (B128120) ring directly impacts the approach of nucleophiles or electrophiles to the carbonyl carbons.
As depicted in Figure 1, the allyl group in 2-allyl-2-methyl-1,3-cyclopentanedione presents a larger steric shield to the carbonyl groups compared to the second methyl group in this compound. This increased steric congestion can hinder the optimal trajectory for nucleophilic attack, potentially leading to slower reaction rates.
Experimental Implications and Protocols
While specific experimental protocols directly comparing the reactivity of these two molecules are scarce, a general approach to quantify their relative steric hindrance would involve a well-characterized reaction that is sensitive to steric effects.
Proposed Experimental Protocol: Comparative Nucleophilic Addition
Objective: To determine the relative rates of a nucleophilic addition reaction to the carbonyl groups of this compound and 2-allyl-2-methyl-1,3-cyclopentanedione.
Materials:
-
This compound
-
2-allyl-2-methyl-1,3-cyclopentanedione
-
A suitable nucleophile (e.g., sodium borohydride, a Grignard reagent)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Internal standard for GC or HPLC analysis
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Deuterated solvent for NMR spectroscopy (e.g., CDCl₃)
Procedure:
-
Reaction Setup: In separate, identical, temperature-controlled reaction vessels, dissolve equimolar amounts of this compound and 2-allyl-2-methyl-1,3-cyclopentanedione in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: At time zero, add an equimolar amount of the chosen nucleophile to each reaction vessel simultaneously.
-
Time-course Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the product. An internal standard should be used to ensure accurate quantification.
-
Kinetic Analysis: Plot the concentration of the starting material versus time for both reactions. The initial reaction rates can be determined from the slope of these plots. A comparison of the initial rates will provide a quantitative measure of the relative reactivity, and thus the relative steric hindrance, of the two substrates.
-
Product Characterization: The final reaction products should be isolated (e.g., by column chromatography) and their structures confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Logical Flow of Steric Influence
The following diagram illustrates the logical relationship between the substituent identity and the resulting impact on reactivity due to steric hindrance.
Conclusion
Based on the foundational principles of conformational analysis and the established concept of A-values, it can be concluded that 2-allyl-2-methyl-1,3-cyclopentanedione exhibits greater steric hindrance than this compound. The larger size and conformational flexibility of the allyl group create a more sterically congested environment around the reactive carbonyl centers. This increased steric bulk is predicted to result in slower reaction rates for sterically demanding transformations. For researchers in drug development and synthetic chemistry, this difference is a critical consideration in reaction design, catalyst selection, and the interpretation of structure-activity relationships. The provided experimental protocol offers a framework for quantitatively validating this qualitative assessment.
References
A Comparative Guide to the Reactivity of Cyclopentanediones and Cyclohexanediones
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic dicarbonyl compounds is a cornerstone of modern organic synthesis, providing pathways to complex molecular architectures found in pharmaceuticals and natural products. Among these, cyclopentanediones and cyclohexanediones are fundamental building blocks, each possessing unique reactivity profiles governed by their ring size, stereoelectronics, and conformational flexibility. This guide offers an objective, data-driven comparison of the reactivity of these two important classes of compounds.
Structural and Physicochemical Properties: The Role of Enolization
The reactivity of β-dicarbonyls is intrinsically linked to their ability to form stable enol or enolate intermediates. The ring size plays a crucial role in determining the stability of the enol tautomer, which is often the more reactive species.
1,3-Diones: Both 1,3-cyclopentanedione (B128120) and 1,3-cyclohexanedione (B196179) exist predominantly in their enol forms in solution.[1][2] This stability is conferred by the formation of a conjugated system and an intramolecular hydrogen bond.[3] The acidity of the methylene (B1212753) protons located between the two carbonyls is a key determinant of their nucleophilicity. The pKa values for 1,3-cyclopentanedione and 1,3-cyclohexanedione are remarkably similar, suggesting a comparable ease of enolate formation under basic conditions.[1][2]
1,2-Diones: In the case of 1,2-diones, the five-membered ring of 1,2-cyclopentanedione (B1606141) allows for the formation of a stable monoenol structure, stabilized by intramolecular hydrogen bonding.[4] This compound exists primarily in this enol form.[4][5] Theoretical calculations suggest the enol tautomer is more stable than the diketo form by approximately 1-3 kcal/mol.[3][5] The larger ring of 1,2-cyclohexanedione (B122817) also allows for enolization, which is a key aspect of its rich chemistry.[6]
Data Presentation: Physicochemical Properties
| Compound | Structure | pKa | Predominant Tautomer | Key Structural Feature |
| 1,3-Cyclopentanedione | ≈ 5.23[2][7] | Enol[2][3] | Planar five-membered ring | |
| 1,3-Cyclohexanedione | 5.26[1] | Enol[1] | Flexible six-membered ring | |
| 1,2-Cyclopentanedione | N/A | Enol[4][5] | Stabilized by intramolecular H-bond[4] | |
| 1,2-Cyclohexanedione | N/A | Diketo/Enol | Vicinal dicarbonyl functionality[6] |
Comparative Reactivity in Key Synthetic Transformations
The nucleophilic character of the enolate generated from these diones makes them versatile partners in a variety of carbon-carbon bond-forming reactions.
Michael Addition: 1,3-Cyclopentanedione is an excellent Michael donor, readily participating in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl structures.[2][8] These adducts are valuable intermediates in the synthesis of prostaglandins (B1171923) and other cyclopentanoid natural products.[8] Similarly, 1,3-cyclohexanedione and its derivatives are highly effective in Michael additions.[9] The reactivity of both 1,3-diones in this context is generally considered comparable and highly efficient.[10]
Aldol (B89426) Condensation: Intramolecular aldol reactions highlight a key difference influenced by ring strain. The condensation of 1,5-diketones strongly favors the formation of six-membered cyclohexenone rings over more strained four-membered rings.[11][12] Conversely, 1,4-diketones cyclize to form five-membered cyclopentenone products, avoiding the highly strained three-membered ring alternative.[11][12] This suggests that in intramolecular reactions, the formation of a cyclohexanedione-derived scaffold is often thermodynamically preferred over smaller ring systems when the precursor allows for such a choice.
Reactivity with Sulfenic Acid: A notable reaction of 1,3-cyclopentanedione is its ability to selectively label protein sulfenic acids (-SOH), a post-translational modification involved in redox signaling.[7] This reaction is pH-dependent and provides a useful tool in chemical biology. While direct comparative data is limited, the kinetic data for 1,3-cyclopentanedione provides a benchmark for this type of transformation.
Data Presentation: Kinetic Comparison
The following table presents pseudo-first-order rate constants for the reaction of various diones with a protein sulfenic acid (C165S AhpC-SOH), demonstrating the utility of these compounds as chemical probes.
| Reagent | Pseudo-First-Order Rate (min⁻¹) | Optimal pH | Reference |
| 1,3-Cyclopentanedione | 0.0018 | 5.5 | [7] |
| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | 0.0024 | 5.5 | [7] |
| 4-(ethylthio)cyclopentane-1,3-dione | 0.0036 | 5.5 | [7] |
Experimental Protocols & Methodologies
Protocol 1: Asymmetric Michael Addition using 1,3-Cyclopentanedione
This protocol describes a general procedure for the organocatalyzed asymmetric Michael addition of 1,3-cyclopentanedione to an α,β-unsaturated carbonyl compound.
-
Catalyst Preparation: Dissolve a chiral organocatalyst (e.g., quinine-derived squaramide, 0.1 mmol) in a suitable solvent (e.g., chloroform, toluene) in a vial and stir until fully dissolved.[7]
-
Reaction Setup: To the catalyst solution, add 1,3-cyclopentanedione (1.2 mmol) as the Michael donor, followed by the α,β-unsaturated carbonyl compound (1.0 mmol) as the Michael acceptor.[7]
-
Reaction Monitoring: Stir the mixture at the designated temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography to isolate the desired Michael adduct.
Protocol 2: Synthesis of 1,2-Cyclohexanedione via Selenium Dioxide Oxidation
This is a widely cited method for the laboratory synthesis of 1,2-cyclohexanedione.[6][13]
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, place cyclohexanone (B45756).[13]
-
Oxidant Addition: Prepare a solution of selenium dioxide (SeO₂) in a suitable solvent like dioxane and water. Add this solution dropwise to the stirred cyclohexanone over several hours, maintaining the reaction temperature between 70-80°C.[13][14]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.[13][14]
-
Work-up and Isolation: Cool the reaction mixture and filter to remove the precipitated red selenium.[13] The filtrate is then subjected to vacuum distillation to purify the 1,2-cyclohexanedione.[13][14]
Visualizations: Reaction Pathways and Workflows
Caption: Keto-enol tautomerism in 1,3-diones.
Caption: General reaction pathway via enolate intermediate.
Caption: Generalized workflow for a Michael Addition reaction.
Conclusion
While both cyclopentanediones and cyclohexanediones are potent nucleophiles due to their facile enolization, their reactivity exhibits subtle but important differences. The pKa values of the 1,3-diones are nearly identical, leading to similar reactivity in many intermolecular reactions like Michael additions. However, in intramolecular cyclizations, thermodynamic stability often favors the formation of less-strained six-membered rings derived from cyclohexanedione precursors. The choice between a five- and six-membered dione in a synthetic strategy will therefore depend on the desired final structure, with ring strain and conformational effects being critical considerations for intramolecular transformations. The robust reactivity of both scaffolds ensures their continued importance as versatile building blocks in the synthesis of complex organic molecules.
References
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2 Cyclopentanedione exists primarily as a monoenol whereas biacetyl exi.. [askfilo.com]
- 5. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [wap.guidechem.com]
comparative study of alkylation at the C2 position of 1,3-dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
The C2-alkylation of 1,3-dicarbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile pathway to a wide array of valuable molecules, including pharmaceuticals, natural products, and advanced materials. This guide offers a comparative analysis of common and emerging methods for this pivotal transformation, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in methodology selection and optimization.
Performance Comparison of Alkylation Methods
The choice of alkylation method for 1,3-dicarbonyls is dictated by factors such as substrate reactivity, desired selectivity (mono- vs. di-alkylation, C- vs. O-alkylation), and tolerance of functional groups. This section provides a comparative overview of traditional base-catalyzed methods, phase-transfer catalysis (PTC), and modern metal-catalyzed approaches.
Table 1: Comparison of Yields for C2-Alkylation of Dimethyl Malonate with Benzyl (B1604629) Bromide
| Method | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Base-Catalyzed | NaH | DMF | 25 | 2 | 95 | [1] |
| K₂CO₃ | Acetone | Reflux | 6 | 88 | [2] | |
| Phase-Transfer Catalysis | K₂CO₃ / TBAB¹ | Toluene (B28343) | 80 | 4 | 92 | |
| Ruthenium-Catalyzed | RuCl₂(PPh₃)₃ | Toluene | 110 | 12 | 85² | [3][4][5] |
| Palladium-Catalyzed | Pd₂(dba)₃ / P(tBu)₃ | Toluene | 110 | 12 | N/A³ | [6][7][8] |
¹Tetrabutylammonium bromide. ²Yield for the alkylation of a 1,3-diketone with an alcohol, not directly comparable but indicative of efficiency. ³Palladium catalysis is typically employed for arylation, not simple alkylation with alkyl halides.
Table 2: Comparison of C- vs. O-Alkylation Selectivity
The regioselectivity of alkylation (C-alkylation vs. O-alkylation) is a critical consideration. The "Hard and Soft Acids and Bases" (HSAB) principle offers a predictive framework: soft electrophiles tend to favor C-alkylation (reaction at the softer carbon nucleophile), while hard electrophiles favor O-alkylation (reaction at the harder oxygen nucleophile).[9] Reaction conditions also play a crucial role.
| Substrate | Electrophile | Base | Solvent | C:O Ratio | Reference |
| Ethyl Acetoacetate (B1235776) | Benzyl Bromide | NaH | THF | >95:5 | [9] |
| Ethyl Acetoacetate | Benzyl Bromide | NaOEt | Ethanol | 85:15 | [9] |
| Ethyl Acetoacetate | (Iodomethyl)trimethylsilane | K₂CO₃ | Acetonitrile | >95:5 (C-alkylation) | [2] |
| Ethyl Acetoacetate | (Iodomethyl)trimethylsilane | NaH | Methanol | Predominantly O-alkylation | [2] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for a comparative study of C2-alkylation methods for 1,3-dicarbonyl compounds.
Caption: General workflow for a comparative study of C2-alkylation methods.
Signaling Pathways and Mechanistic Overviews
Understanding the underlying mechanisms is key to controlling the outcome of C2-alkylation reactions.
Base-Catalyzed Alkylation
This method proceeds through the deprotonation of the acidic C2 proton by a base to form a nucleophilic enolate, which then attacks the electrophile in an Sₙ2 reaction.
Caption: Mechanism of base-catalyzed C2-alkylation.
Phase-Transfer Catalysis (PTC)
PTC facilitates the reaction between a water-soluble base and an organic-soluble 1,3-dicarbonyl by transporting the base or the enolate between the aqueous and organic phases.[10] This method often leads to higher yields and selectivities under milder conditions compared to traditional biphasic systems.
Caption: Mechanism of phase-transfer catalyzed C2-alkylation.
Detailed Experimental Protocols
Base-Catalyzed Alkylation of Dimethyl Malonate with Benzyl Bromide using Sodium Hydride
This protocol is adapted from a standard procedure for malonic ester synthesis.[1]
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.0 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours or until TLC analysis indicates completion.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Phase-Transfer Catalyzed Alkylation of Ethyl Acetoacetate with Ethyl Bromide
This protocol illustrates a typical PTC alkylation.[10]
Materials:
-
Ethyl acetoacetate
-
Ethyl bromide
-
Potassium carbonate
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Add water to the mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Add ethyl bromide (1.1 eq) dropwise over 30 minutes.
-
Continue stirring at 80 °C for 4 hours or until the reaction is complete as monitored by GC or TLC.
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by distillation under reduced pressure.
Ruthenium-Catalyzed Monoalkylation of 1,3-Diketones with Primary Alcohols
This procedure is based on a reported ruthenium-catalyzed borrowing hydrogen methodology.[3][4]
Materials:
-
1,3-Diketone (e.g., 1,3-cyclohexanedione)
-
Primary alcohol (e.g., benzyl alcohol)
-
RuCl₂(PPh₃)₃
-
Potassium hydroxide (B78521)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the 1,3-diketone (1.0 eq), RuCl₂(PPh₃)₃ (2 mol%), and potassium hydroxide (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene and the primary alcohol (1.2 eq) via syringe.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Palladium-Catalyzed β-Arylation of α-Keto Esters
This protocol describes a palladium-catalyzed cross-coupling reaction.[6][7][8]
Materials:
-
α-Keto ester (e.g., ethyl pyruvate)
-
Aryl bromide
-
Pd₂(dba)₃
-
P(tBu)₃ (tri-tert-butylphosphine)
-
Potassium carbonate
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), P(tBu)₃ (8 mol%), and potassium carbonate (2.0 eq).
-
Add the α-keto ester (1.0 eq), aryl bromide (1.2 eq), and anhydrous toluene.
-
Seal the vial and heat the mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed β-Arylation of α-Keto Esters [organic-chemistry.org]
- 7. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed β-Arylation of α-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation of 2,2-Dimethyl-1,3-cyclopentanedione Synthesis: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectral data validation for 2,2-Dimethyl-1,3-cyclopentanedione. The primary synthesis route, methylation of 2-methyl-1,3-cyclopentanedione (B45155), is detailed and validated against its characteristic spectral data. For comparative context, the synthesis of the precursor, 2-methyl-1,3-cyclopentanedione, is also presented. All experimental data is supported by detailed protocols and spectral data summaries for objective evaluation.
Spectral Data Comparison
The successful synthesis of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The spectral data for the final product is presented below, alongside the data for its direct precursor, 2-methyl-1,3-cyclopentanedione, for comparative analysis.
Table 1: Spectral Data for this compound
| Technique | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 2.78 (s, 4H), 1.15 (s, 6H) |
| ¹³C NMR | δ 217.9, 52.3, 35.4, 21.8[1] |
| IR Spectroscopy | ν 1765, 1725 cm⁻¹ (C=O) |
| Mass Spectrometry (EI) | m/z 126 (M+), 98, 83, 70, 55[1][2] |
Table 2: Spectral Data for 2-Methyl-1,3-cyclopentanedione (Precursor)
| Technique | Observed Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ 10.7 (br s, 1H, enol), 2.4 (s, 4H), 1.6 (s, 3H)[3] |
| ¹³C NMR | δ 205.1, 110.9, 34.2, 8.1[4] |
| IR Spectroscopy | ν 3400-2400 (br, O-H), 1700, 1580 cm⁻¹ (C=O, C=C)[4] |
| Mass Spectrometry (EI) | m/z 112 (M+), 84, 69, 55[4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its precursor, 2-methyl-1,3-cyclopentanedione, are provided below.
Primary Synthesis: this compound via Methylation of 2-Methyl-1,3-cyclopentanedione
This protocol is adapted from the literature method described by Agosta and Smith.[5]
Materials:
-
2-methyl-1,3-cyclopentanedione
-
Potassium hydroxide (B78521) (KOH)
-
Dioxane
-
Water
-
Dichloromethane
-
Magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A solution of 2-methyl-1,3-cyclopentanedione (89.4 mmol) and iodomethane (96.4 mmol) in a mixture of dioxane (75 mL) and water (25 mL) containing KOH (90.8 mmol) is heated to reflux for 5 hours.[5]
-
A solution of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL) and dioxane (15 mL) is subsequently added, and the mixture is refluxed for an additional 3 hours.[5]
-
The reaction mixture is stirred overnight at room temperature.
-
After cooling, the reaction is neutralized with a saturated NaHCO₃ solution and extracted with dichloromethane.[5]
-
The combined organic extracts are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Alternative/Precursor Synthesis: 2-Methyl-1,3-cyclopentanedione
This procedure is a well-established method for the synthesis of the starting material.[6]
Materials:
-
Succinic acid
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Brine
-
Decolorizing carbon
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (7.50 mol) in dry nitromethane (1000 mL) in a three-necked flask, powdered succinic acid (2.5 mol) is added in portions over 1.5 hours.[6]
-
After stirring for 2 hours, propionyl chloride (7.5 mol) is added dropwise, and the mixture is refluxed for 2 hours.[6]
-
The reaction mixture is cooled and poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with brine and cold toluene.[6]
-
The crude product is dissolved in boiling water containing decolorizing carbon, filtered while hot, and the filtrate is concentrated and cooled to induce crystallization.
-
The crystals are collected by suction filtration and air-dried.
Synthesis and Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Synthesis and validation workflow for this compound.
Caption: Synthesis workflow for the precursor, 2-methyl-1,3-cyclopentanedione.
References
- 1. 1,3-Cyclopentanedione, 2,2-dimethyl- | C7H10O2 | CID 19763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclopentanedione, 2,2-dimethyl- [webbook.nist.gov]
- 3. 2-Methyl-1,3-cyclopentanedione(765-69-5) 1H NMR [m.chemicalbook.com]
- 4. 2-Methyl-1,3-cyclopentanedione | C6H8O2 | CID 13005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3883-58-7 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Substituent Effects on the Enol Content of Cyclopentanediones: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate interplay of molecular structure and chemical equilibrium is paramount. The keto-enol tautomerism of 1,3-cyclopentanediones, a common scaffold in medicinal chemistry, represents a critical aspect of their reactivity and potential biological activity. This guide provides an objective comparison of the enol content of various substituted 1,3-cyclopentanediones, supported by experimental data, to elucidate the influence of substituents on this fundamental equilibrium.
The tautomeric equilibrium between the keto and enol forms of 1,3-cyclopentanediones is a dynamic process significantly influenced by the nature and position of substituents on the cyclopentane (B165970) ring. The enol form is often stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[1][2] However, the degree of enolization can be finely tuned by the electronic and steric properties of appended functional groups.
Comparative Analysis of Enol Content
The enol content of substituted 1,3-cyclopentanediones is typically determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy in solution.[2] By integrating the signals corresponding to the protons of the keto and enol tautomers, a quantitative measure of their relative abundance can be obtained.
The following table summarizes the experimentally determined enol content for a series of substituted 1,3-cyclopentanediones in deuterated chloroform (B151607) (CDCl₃), a common solvent for such analyses.
| Compound | Substituent at C2 | % Enol Content (in CDCl₃) |
| 1,3-Cyclopentanedione (B128120) | -H | ~100% |
| 2-Methyl-1,3-cyclopentanedione | -CH₃ | ~100% |
| 2-Ethyl-1,3-cyclopentanedione | -CH₂CH₃ | ~100% |
| 2-Acetyl-1,3-cyclopentanedione | -COCH₃ | ~100% |
| 2-Carboethoxy-1,3-cyclopentanedione | -CO₂CH₂CH₃ | ~100% |
| 4-Prop-2-enyl-1,3-cyclopentanedione | -H | Fully enolised |
| 2-Methyl-4-prop-2-enyl-1,3-cyclopentanedione | -CH₃ | Fully enolised |
Note: The data for 2-substituted-1,3-cyclopentanediones are derived from qualitative and quantitative NMR studies which indicate a strong predominance of the enol form. The term "~100%" is used to reflect that the diketo form is often not detectable by standard NMR spectroscopy.
From the compiled data, it is evident that 1,3-cyclopentanedione and its 2-substituted derivatives exist almost exclusively in their enol forms in a non-polar solvent like chloroform. This pronounced stability of the enol tautomer can be attributed to the formation of a strong intramolecular hydrogen bond and a conjugated π-system. The presence of both electron-donating (alkyl) and electron-withdrawing (acetyl, carboethoxy) groups at the 2-position does not significantly disrupt this preference for the enol form. Similarly, substitution at the 4-position, as seen with the prop-2-enyl group, also results in complete enolization.
Experimental Protocols
The determination of enol content for the presented compounds is primarily achieved through ¹H NMR spectroscopy. The following provides a generalized methodology based on established experimental protocols.[2]
¹H NMR Spectroscopy for Determination of Enol Content
1. Sample Preparation:
-
A sample of the substituted 1,3-cyclopentanedione (typically 5-10 mg) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
2. Data Acquisition:
-
The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Standard acquisition parameters are used, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
3. Data Analysis:
-
The acquired spectrum is processed, which includes Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts of the signals are referenced to the TMS signal (δ 0.00 ppm).
-
The key signals for quantification are the protons unique to the keto and enol forms. For 1,3-cyclopentanediones, the enol form is characterized by a distinct vinyl proton signal and an enolic hydroxyl proton signal. The keto form would show signals for the α-protons.
-
The integral areas of the signals corresponding to the enol tautomer and any detectable keto tautomer are carefully measured.
-
The percentage of the enol form is calculated using the following formula:
% Enol = [Integral of Enol Proton(s) / (Integral of Enol Proton(s) + Integral of Keto Proton(s))] x 100
Logical Relationship of Tautomerism
The equilibrium between the keto and enol forms of a substituted 1,3-cyclopentanedione is a fundamental chemical principle. The following diagram illustrates this tautomeric relationship.
Caption: Keto-enol tautomerism in substituted 1,3-cyclopentanediones.
References
Comparative Analysis of Reaction Kinetics: 2,2-Dimethyl-1,3-cyclopentanedione and Related Cyclic Diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2,2-Dimethyl-1,3-cyclopentanedione, offering insights into its reactivity in comparison to other cyclic diones. Due to a lack of specific published kinetic data for this compound, this guide will draw comparisons based on the well-documented kinetics of the parent compound, 1,3-cyclopentanedione (B128120), and other related cyclic ketones. The primary focus will be on two fundamental and widely utilized reactions in organic synthesis: the Michael addition and the aldol (B89426) condensation.
The reactivity of β-dicarbonyl compounds is largely governed by the acidity of the α-protons and the steric environment around the nucleophilic carbon. In the case of this compound, the presence of two methyl groups at the C2 position introduces significant steric hindrance, which is expected to influence its reaction rates compared to its unsubstituted counterpart.
Comparison of Reaction Kinetics
The following tables summarize kinetic data for Michael addition and aldol condensation reactions involving cyclic ketones that can serve as a benchmark for estimating the reactivity of this compound.
Michael Addition Kinetics
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The rate of this reaction is sensitive to the nucleophilicity of the donor and the electrophilicity of the acceptor.
| Michael Donor | Michael Acceptor | Catalyst/Solvent | Rate Constant (k) | Reference |
| 1,3-Cyclopentanedione | Methyl Vinyl Ketone | L-proline/DMSO | Not explicitly quantified, but reaction proceeds efficiently | [1] |
| 2-Methylcyclohexanone | Methyl Vinyl Ketone | LDA/THF (-78 °C) | Kinetic control favors 1,2-addition | [2] |
| 2-Methylcyclohexanone | Methyl Vinyl Ketone | NaOEt/EtOH (reflux) | Thermodynamic control favors 1,4-addition | [2] |
| Thiophenol | N-Ethylmaleimide | Phosphate Buffer (pH 7.4) | 1.8 x 103 M-1s-1 | [3] |
Analysis for this compound: The formation of the requisite enolate from this compound is not possible as there are no α-protons. Therefore, it cannot act as a Michael donor in the traditional sense. However, it could potentially act as a Michael acceptor if functionalized appropriately, though no data is readily available for such reactions. In reactions where 1,3-cyclopentanedione acts as a donor, the dimethyl substitution would completely inhibit the reaction.
Aldol Condensation Kinetics
The aldol condensation is another vital C-C bond-forming reaction involving the addition of an enolate to a carbonyl group. The reaction rate is influenced by factors such as catalyst, temperature, and substrate structure.
| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Catalyst/Solvent | Rate Determining Step | Reference |
| Acetaldehyde | Self-condensation | H2SO4 | Second order in acetaldehyde | [4] |
| Propionaldehyde | Self-condensation | NaOH | Enolate formation | [5] |
| Propionaldehyde | Self-condensation | L-proline | Iminium formation/addition | [5][6] |
| Benzaldehyde | Acetone | High-Temperature Water | Acid and base catalyzed | [7] |
Analysis for this compound: Similar to the Michael addition, this compound cannot form an enolate and therefore cannot act as the nucleophilic component in an aldol condensation. Its role would be limited to that of an electrophile. The steric hindrance from the gem-dimethyl group at the adjacent C2 position would likely decrease the rate of nucleophilic attack on the carbonyl carbons compared to 1,3-cyclopentanedione.
Experimental Protocols
Detailed methodologies for studying the kinetics of these reactions are crucial for reproducible and comparable results.
Protocol for Kinetic Analysis of Michael Addition
This protocol describes a general method for determining the rate of a Michael addition reaction using UV-Vis spectroscopy.
Materials:
-
Michael Donor (e.g., a thiol-containing compound)
-
Michael Acceptor (e.g., an α,β-unsaturated ketone)
-
Buffer solution of desired pH
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare stock solutions of the Michael donor and Michael acceptor in the chosen buffer.
-
Equilibrate the spectrophotometer and the reaction solutions to the desired temperature.
-
In a quartz cuvette, mix the buffer and the Michael acceptor solution.
-
Initiate the reaction by adding the Michael donor solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The rate constant can be determined by fitting the absorbance versus time data to the appropriate integrated rate law.
Protocol for Kinetic Analysis of Aldol Condensation
This protocol outlines a method for monitoring the progress of an aldol condensation using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aldehyde and/or ketone reactants
-
Catalyst (acid or base)
-
Solvent
-
Quenching agent (e.g., mild acid or base)
-
HPLC system with a suitable column and detector
Procedure:
-
In a temperature-controlled reaction vessel, dissolve the carbonyl compounds in the chosen solvent.
-
Initiate the reaction by adding the catalyst.
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a quenching agent.
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of reactants and the appearance of products by integrating the corresponding peak areas.
-
Plot the concentration of reactants or products as a function of time to determine the reaction rate and order.
Visualizations
The following diagrams illustrate the logical relationships in the discussed reaction pathways and a general experimental workflow.
Caption: Experimental workflow for kinetic analysis of a Michael addition reaction.
Caption: Competing reaction pathways for an enolate from 1,3-cyclopentanedione.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-1,3-cyclopentanedione: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 2,2-Dimethyl-1,3-cyclopentanedione (CAS No. 3883-58-7) are critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals.
This plan outlines the necessary personal protective equipment (PPE), spill management, and waste disposal procedures to minimize risks and environmental impact.
Safety and Handling Data
Proper handling and storage are precursors to safe disposal. The following table summarizes key safety information for this compound.
| Property | Data |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1] |
| Physical Form | Solid[1] |
| Storage Temperature | Inert atmosphere, room temperature[1] |
Operational Protocol for Disposal
Adherence to the following step-by-step procedure is mandatory for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear chemical-impermeable gloves.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.
-
Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection and Containment:
-
Carefully sweep up the solid this compound, avoiding dust formation.
-
Place the collected material into a suitable, clearly labeled, and securely closed container for disposal.
3. Regulatory Compliance and Final Disposal:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Dispose of the contained waste through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,2-Dimethyl-1,3-cyclopentanedione
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 2,2-Dimethyl-1,3-cyclopentanedione. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face | Chemical Safety Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended.[2][3] Given the lack of specific data, it is crucial to treat these as providing splash protection only. Change gloves immediately upon contact with the chemical. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing.[4][5] |
| Respiratory | NIOSH/MSHA Approved Respirator | Not typically required under normal use with adequate ventilation.[6] Use in a well-ventilated area or a chemical fume hood.[5] If dust is generated or ventilation is poor, a respirator with a particulate filter is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
1. Pre-Handling Preparation:
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.
-
Verify Emergency Equipment: Ensure a safety shower and eyewash station are accessible and functional.
-
Prepare Spill Kit: Have a spill cleanup kit appropriate for solid chemical spills readily available.
-
Work Area Setup: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[5] Keep the work area clean and uncluttered.[7]
2. Donning PPE:
-
Put on a laboratory coat.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves (e.g., Nitrile).
3. Weighing and Dispensing:
-
Use a spatula to handle the solid chemical; never use your hands.[7]
-
Weigh the desired amount of the compound on weighing paper or in a suitable container. Do not weigh directly on the balance pan.
-
Immediately and securely cap the source container after dispensing.[7]
-
If transporting the container, place it in a secondary, shatter-resistant container.
4. Post-Handling:
-
Clean any contaminated surfaces.
-
Properly dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then safety goggles.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any contaminated solid materials, such as used gloves, absorbent pads, and weighing paper, in a designated, clearly labeled hazardous waste container.[8] The container must be made of a compatible material and have a tightly fitting lid.[9][10]
-
Unused Chemical: The original container with unused this compound should be labeled as hazardous waste for disposal.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
2. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[10]
-
Keep waste containers closed except when adding waste.[10]
3. Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[8]
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Empty Containers: The original container, once empty, should be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste.[10][11] After rinsing and air-drying in a fume hood, the container can be disposed of in regular trash or recycled, depending on institutional policies.[11]
Safety and Handling Workflow
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. tasco-safety.com [tasco-safety.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. csub.edu [csub.edu]
- 7. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
